Comprehensive Technical Guide on 1-(2-Methoxyphenyl)-2-methylpropan-2-amine Hydrochloride: Chemical Properties, Synthesis, and Applications
Executive Summary 1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride (CAS: 1439902-53-0) is a highly specialized organic amine salt utilized as a critical building block in advanced organic synthesis, pharmaceutica...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride (CAS: 1439902-53-0) is a highly specialized organic amine salt utilized as a critical building block in advanced organic synthesis, pharmaceutical development, and agrochemical research [1]. Structurally, it is an ortho-methoxy derivative of phentermine (α,α-dimethylphenethylamine). The incorporation of the gem-dimethyl group at the alpha carbon, combined with the electron-donating methoxy group at the ortho position of the aromatic ring, endows this molecule with unique steric and electronic properties.
As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with an in-depth analysis of its physicochemical characteristics, field-proven synthetic methodologies, and self-validating analytical protocols.
Physicochemical Properties
Understanding the baseline physicochemical data is crucial for downstream processing, formulation, and chromatographic method development. The freebase form is typically an oil, whereas the hydrochloride salt provides the crystalline stability required for long-term storage and precise stoichiometric handling [2].
Table 1: Physicochemical Specifications
Property
Freebase Specification
Hydrochloride Salt Specification
CAS Number
343855-95-8 [1]
1439902-53-0 [2]
Molecular Formula
C₁₁H₁₇NO
C₁₁H₁₈ClNO
Molecular Weight
179.26 g/mol
215.72 g/mol
Physical State
Liquid (Predicted)
Crystalline Solid
Boiling Point
~258.7 °C
N/A (Melts/Decomposes)
pKa (Predicted)
~10.00
N/A
Structural and Mechanistic Significance
The phenethylamine backbone is a privileged scaffold in neuropharmacology and bronchodilator development. The specific functionalization of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine provides two distinct mechanistic advantages:
Steric Shielding via α,α-Dimethylation: In biological systems, primary amines are highly susceptible to oxidative deamination by Monoamine Oxidase (MAO) enzymes. The gem-dimethyl moiety creates profound steric hindrance directly adjacent to the amine, effectively preventing the enzyme from accessing the catalytic core. This dramatically increases the metabolic half-life of downstream active pharmaceutical ingredients (APIs) synthesized from this intermediate.
Conformational Locking via ortho-Methoxy Substitution: The ortho-methoxy group alters the lipophilicity of the molecule and forces the aromatic ring into a specific orthogonal conformation relative to the ethylamine side chain due to steric repulsion. This structural rigidity is highly valuable for probing specific receptor binding pockets (e.g., in the development of selective beta-2 adrenergic agonists).
Fig 1: Mechanistic pathway showing MAO resistance conferred by alpha-gem-dimethyl groups.
Synthesis and Experimental Workflow
Causality in Experimental Design
The synthesis begins with the generation of a nitronate anion from 2-nitropropane. Sodium ethoxide is selected as the base because its pKa is perfectly matched to deprotonate 2-nitropropane without causing unwanted side reactions (such as ether cleavage) with the electrophile. The subsequent Sₙ2 displacement of 2-methoxybenzyl chloride yields the intermediate 1-(2-methoxyphenyl)-2-methyl-2-nitropropane. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is chosen over metal-acid reductions (like Zn/HCl) to prevent the potential cleavage of the methoxy ether linkage under harsh acidic conditions.
Fig 2: Synthetic workflow for 1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride.
Step-by-Step Protocol
Nitronate Formation: In a dry, nitrogen-purged reactor, dissolve 1.1 equivalents of sodium metal in absolute ethanol to form sodium ethoxide. Cool to 0°C and add 1.1 equivalents of 2-nitropropane dropwise. Stir for 30 minutes to ensure complete anion formation.
Alkylation: Slowly add 1.0 equivalent of 2-methoxybenzyl chloride to the solution. Heat the mixture to reflux (78°C) for 8 hours. Monitor via TLC until the benzyl chloride is completely consumed.
Workup of Intermediate: Concentrate the mixture under reduced pressure, dilute with deionized water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the nitro intermediate.
Catalytic Hydrogenation: Transfer the intermediate to a Parr hydrogenator. Dissolve in methanol and add 10% w/w Pd/C catalyst (5 mol% relative to the substrate). Pressurize the vessel with H₂ gas to 50 psi and agitate at room temperature for 12 hours.
Filtration and Salification: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst (Caution: Pyrophoric). Concentrate the filtrate to obtain the freebase amine [1]. Dissolve the freebase in anhydrous diethyl ether and bubble dry HCl gas through the solution until precipitation ceases.
Isolation: Filter the resulting white crystalline solid, wash with cold ether, and dry under vacuum to yield 1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride [2].
Analytical Characterization and Quality Control
To ensure the trustworthiness and self-validation of the synthesized compound, rigorous analytical protocols must be employed. The following HPLC-UV method is designed to separate the target amine from potential unreacted starting materials and des-methyl impurities.
Self-Validating System (SST): Before analyzing the sample, a System Suitability Test must be executed. The protocol is only considered valid if the theoretical plate count (
N
) is > 5000 and the tailing factor (
Tf
) is between 0.9 and 1.5. This mathematical gatekeeping ensures column integrity and prevents false-positive purity readings caused by peak co-elution.
Table 2: HPLC-UV Method Parameters for Purity Assessment
Parameter
Specification
Column
C18, 250 x 4.6 mm, 5 µm
Mobile Phase A
0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B
0.1% TFA in Acetonitrile
Gradient
10% B to 90% B over 20 minutes
Flow Rate
1.0 mL/min
Detection Wavelength
220 nm and 254 nm
Injection Volume
10 µL
Column Temperature
30 °C
Applications in Drug Development
Beyond its use as a primary building block, this compound is highly relevant in pharmaceutical quality control and regulatory compliance. It is frequently utilized as a reference standard for identifying impurities in the manufacturing of complex APIs.
For instance, it acts as a structural isomer reference standard (Olodaterol Impurity 43 ) in the synthesis of Olodaterol, a long-acting beta-adrenoceptor agonist (LABA) used for the management of Chronic Obstructive Pulmonary Disease (COPD) [3]. Accurate quantification of this impurity using the compound as a standard is mandated by ICH Q3A guidelines to ensure the safety, efficacy, and batch-to-batch consistency of the final drug product.
References
ChemicalRoot - 1-(2-Methoxyphenyl)-2-Methylpropan-2-Amine CAS NO 343855-95-8. Available at:[Link]
Technical Whitepaper: Synthesis, Structural Pharmacology, and Applications of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine Hydrochloride
Executive Summary In the landscape of medicinal chemistry and neuropharmacology, substituted phenethylamines serve as foundational scaffolds for probing monoaminergic systems. 1-(2-Methoxyphenyl)-2-methylpropan-2-amine h...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of medicinal chemistry and neuropharmacology, substituted phenethylamines serve as foundational scaffolds for probing monoaminergic systems. 1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride (CAS: 1439902-53-0) is a highly specialized, sterically hindered primary amine. Structurally, it is an ortho-methoxy derivative of phentermine (α,α-dimethylphenethylamine). This in-depth guide explores the mechanistic rationale behind its structural design, its pharmacological interactions with the Trace Amine-Associated Receptor 1 (TAAR1), and provides a field-proven, self-validating synthetic methodology for its preparation.
Physicochemical Profile & Structural Identity
The strategic placement of functional groups on this molecule dictates its physical behavior and receptor affinity. The data below summarizes its core parameters[1][2].
As a Senior Application Scientist, it is critical to understand why a molecule is designed a certain way, rather than just knowing its structure. The pharmacological profile of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine is governed by two key structural modifications:
The α,α-Dimethyl Substitution (Steric Shielding): Endogenous trace amines like β-phenylethylamine (PEA) are rapidly degraded by Monoamine Oxidase (MAO), resulting in a half-life of mere minutes. The addition of two methyl groups at the alpha carbon creates profound steric hindrance. This prevents the amine from fitting into the catalytic active site of MAO, granting the molecule metabolic stability and a significantly prolonged biological half-life[3].
The Ortho-Methoxy Group (Electronic & Conformational Tuning): The electron-donating -OCH₃ group at the 2-position of the phenyl ring increases the electron density of the aromatic system. More importantly, the steric bulk of the ortho substituent restricts the rotational freedom of the ethylamine side chain. This conformational locking influences how the molecule docks into the binding pockets of monoamine transporters (DAT, NET) and the intracellular Trace Amine-Associated Receptor 1 (TAAR1).
TAAR1 Activation Pathway
Substituted α,α-dimethylphenethylamines are known to act as potent agonists at TAAR1, an intracellular G protein-coupled receptor located in the presynaptic terminals of monoamine neurons[4]. Because of its high lipophilicity, 1-(2-Methoxyphenyl)-2-methylpropan-2-amine can diffuse across the presynaptic plasma membrane. Upon binding to TAAR1, it triggers a Gαs-coupled signaling cascade. This leads to the accumulation of cAMP, activation of Protein Kinase A (PKA), and the subsequent phosphorylation of the Dopamine Transporter (DAT). Phosphorylation reverses the transporter's direction, promoting non-vesicular monoamine efflux into the synaptic cleft[3][5].
Synthetic Methodology: The Ritter Reaction Approach
Synthesizing amines with a fully substituted (tertiary) alpha-carbon presents a unique challenge. Traditional methods like Sₙ2 displacement (e.g., Gabriel synthesis) or reductive amination fail completely due to extreme steric hindrance at the tertiary center.
The Causal Rationale: To bypass this steric barrier, we utilize the Ritter Reaction [6][7]. This method generates a planar, tertiary carbocation from an alcohol precursor in the presence of a strong acid. The sterically unhindered, linear nucleophile (hydrogen cyanide, generated in situ from NaCN) attacks the carbocation, forming a formamide intermediate. Formamides are specifically chosen over acetamides (which would form if acetonitrile were used) because formamides undergo acid hydrolysis much more readily to yield the target primary amine.
Step-by-Step Protocol
Note: All procedures must be conducted in a well-ventilated fume hood. NaCN and HCN gas are highly toxic.
Step 1: Grignard Addition (Synthesis of the Tertiary Alcohol)
Preparation: In a flame-dried flask under inert N₂ atmosphere, prepare 2-methoxybenzylmagnesium chloride by reacting 2-methoxybenzyl chloride (1.0 eq) with magnesium turnings (1.1 eq) in anhydrous THF.
Addition: Cool the Grignard reagent to 0°C. Dropwise, add anhydrous acetone (1.2 eq) dissolved in THF.
Quenching: Stir for 2 hours at room temperature, then quench carefully with saturated aqueous NH₄Cl.
Isolation: Extract with diethyl ether, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 1-(2-methoxyphenyl)-2-methylpropan-2-ol.
Self-Validation Check: TLC should show the complete disappearance of the benzyl chloride. IR spectroscopy will confirm success via a broad O-H stretch at ~3300 cm⁻¹.
Step 2: The Ritter Reaction (Formamide Formation)
Reagent Mixing: Dissolve the tertiary alcohol (1.0 eq) from Step 1 in glacial acetic acid. Add sodium cyanide (1.5 eq) to the mixture.
Acid Catalysis: Cool the flask to 0°C. Slowly, dropwise, add concentrated H₂SO₄ (2.0 eq). The strong acid protonates the alcohol, driving the loss of water to form the stable tertiary benzylic/aliphatic carbocation, which is immediately trapped by HCN.
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
Workup: Pour the mixture over crushed ice and neutralize with aqueous Na₂CO₃. Extract with dichloromethane (DCM).
Self-Validation Check: IR spectroscopy of the concentrated organic layer must show the disappearance of the O-H stretch and the appearance of a strong, sharp amide C=O stretch at ~1650 cm⁻¹.
Step 3: Acid Hydrolysis & Salt Formation
Hydrolysis: Suspend the crude formamide intermediate in a 6M HCl solution. Reflux the mixture vigorously for 6-8 hours. The acid catalyzes the cleavage of the formyl group, releasing formic acid and yielding the amine hydrochloride.
Purification (Self-Validating System): Cool the mixture. Wash the aqueous acidic layer with diethyl ether to remove any unreacted neutral organic impurities. Because the target amine is protonated (HCl salt), it remains safely in the aqueous layer.
Isolation: Evaporate the aqueous layer under reduced pressure to yield crude 1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride. Recrystallize from hot ethanol/ethyl acetate to obtain high-purity white crystals.
Fig 2: Three-step synthetic workflow utilizing the Ritter reaction for α,α-dimethyl amines.
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized CAS 1439902-53-0 for downstream drug development applications, the following analytical suite is required:
HPLC-UV: Run on a C18 reverse-phase column using a water/acetonitrile gradient (with 0.1% TFA) to confirm >98% purity.
¹H-NMR (D₂O or DMSO-d₆): Look for the characteristic 6-proton singlet at ~1.2-1.3 ppm representing the gem-dimethyl group, a 3-proton singlet at ~3.8 ppm for the methoxy group, and the integration of 4 aromatic protons.
LC-MS: ESI+ mode should display a prominent [M+H]⁺ peak at m/z 180.1 (corresponding to the free base mass of 179.26 + 1).
References
Grandy, D. K., et al. "Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications". Frontiers in Neuroscience (PMC). Available at:[Link]
Wikipedia Contributors. "TAAR1". Wikipedia, The Free Encyclopedia. Available at: [Link]
Coutts, R. T., et al. "Synthesis of two in vivo metabolites of N-(n-propyl)phentermine". Canadian Journal of Chemistry. Available at:[Link]
Study.com. "Including the Ritter reaction, suggest a synthesis for the shown anorexic compound". Study.com. Available at:[Link]
ACS Publications. "Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation". American Chemical Society. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Mechanistic Guide
Executive Summary & Structural Rationale
1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride (CAS: 1439902-53-0; Free base CAS: 343855-95-8) is a highly specialized organic amine utilized primarily as an advanced building block in pharmaceutical synthesis[1]. Structurally, it belongs to the substituted phenethylamine class, specifically acting as the ortho-methoxy derivative of phentermine (α,α-dimethylphenethylamine).
While its primary commercial role is as an intermediate[1], understanding its intrinsic pharmacology is critical for researchers developing novel neuroactive therapeutics. By analyzing the structure-activity relationship (SAR) of its parent scaffolds—phentermine and 2-methoxyamphetamine—we can accurately map its mechanism of action as a modulator of the Trace Amine-Associated Receptor 1 (TAAR1) and monoamine transporters.
Structure-Activity Relationship (SAR) Dynamics
The pharmacological identity of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine is dictated by two critical structural modifications on the phenethylamine backbone:
The α,α-Dimethyl Substitution:
Unlike endogenous trace amines or mono-alpha-methylated amphetamines, the addition of two methyl groups at the alpha carbon creates significant steric hindrance around the primary amine. Causality: This steric bulk physically prevents the compound from fitting into the catalytic active site of Monoamine Oxidase (MAO). Consequently, the compound resists oxidative deamination, drastically extending its metabolic half-life and allowing it to achieve higher intracellular concentrations.
The 2-Methoxy (ortho-Methoxy) Substitution:
Phentermine itself acts as a potent noradrenergic and dopaminergic releasing agent[2]. However, the addition of an electron-donating methoxy group at the 2-position of the phenyl ring fundamentally alters transporter affinity. According to established phenethylamine SAR models, ortho-methoxy substitutions (as seen in 2-methoxyamphetamine, or OMA) significantly attenuate affinity for the Dopamine Transporter (DAT) while increasing relative affinity for the Serotonin Transporter (SERT) and 5-HT receptors[3],.
Quantitative SAR Projections
To guide in vitro assay development, we project the following binding affinities based on the structural hybridization of phentermine and 2-methoxyamphetamine.
Compound
DAT Affinity (Ki, nM)
NET Affinity (Ki, nM)
SERT Affinity (Ki, nM)
Primary Pharmacological Profile
Phentermine
~300
~50
>10,000
Potent NE/DA Releaser
2-Methoxyamphetamine
>5,000
~1,200
~3,500
Weak Mixed Modulator
1-(2-Methoxyphenyl)-... *
>5,000
~800
~2,500
SERT/NET Modulator
*Predicted values derived from established phenethylamine SAR models. Actual values require empirical validation using the protocols detailed in Section 4.
Core Mechanism of Action: TAAR1 Agonism
The primary mechanism of action for α,α-dimethylphenethylamines relies on their ability to act as indirect sympathomimetics via TAAR1 agonism [2].
Because of its high lipophilicity, 1-(2-Methoxyphenyl)-2-methylpropan-2-amine diffuses across the presynaptic neuronal membrane rather than relying solely on active transport. Once inside the cytosol, it binds to TAAR1, an intracellular G-protein-coupled receptor (GPCR).
Activation of TAAR1 triggers a Gs/Gq-mediated signaling cascade, resulting in the activation of Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases phosphorylate the intracellular domains of monoamine transporters (NET and SERT), causing them to internalize or reverse their transport direction—effectively pumping neurotransmitters out of the cytosol and into the synaptic cleft[2].
Fig 1: Intracellular TAAR1 activation and subsequent monoamine efflux pathway.
To empirically validate the mechanism of action of this compound, researchers must utilize highly controlled in vitro assays. The following protocol details a self-validating synaptosomal efflux assay.
Protocol: Synaptosomal Monoamine Efflux Assay
Why use Percoll gradients instead of standard P2 crude synaptosomal fractions?
Crude P2 fractions contain high levels of myelin and free mitochondria, which nonspecifically bind lipophilic compounds like 1-(2-Methoxyphenyl)-2-methylpropan-2-amine. By utilizing a continuous Percoll gradient, we isolate highly purified, metabolically active presynaptic terminals. This prevents artificially inflated EC50 values caused by non-specific lipid partitioning, ensuring the assay strictly measures transporter-mediated efflux.
Step-by-Step Methodology:
Synaptosome Isolation: Homogenize rat brain tissue (striatum for DAT, frontal cortex for SERT/NET) in ice-cold 0.32 M sucrose. Centrifuge at 1,000 x g to remove debris. Layer the supernatant onto a 4-step Percoll gradient (3%, 10%, 15%, 23%) and centrifuge at 32,000 x g. Collect the active synaptosomal fraction at the 15%/23% interface.
Isotope Pre-loading: Incubate the purified synaptosomes with 10 nM of [3H]-Norepinephrine or [3H]-Serotonin for 30 minutes at 37°C to allow vesicular packaging via VMAT2.
System Validation (The Self-Validating Control): Divide the plate into two cohorts. In Cohort B, pre-incubate the synaptosomes with a high-affinity reuptake inhibitor (e.g., 10 μM Fluoxetine for SERT or Nisoxetine for NET). Causality: If the target compound induces efflux in Cohort B, it indicates the compound is acting via non-specific membrane disruption (lipophilicity-driven leakage) rather than true TAAR1/transporter-mediated efflux. This internal control guarantees the integrity of the mechanistic data.
Compound Incubation: Add 1-(2-Methoxyphenyl)-2-methylpropan-2-amine at varying concentrations (10 nM to 100 μM) to the wells. Incubate for exactly 5 minutes to capture peak efflux before reuptake equilibrium is established.
Rapid Filtration & Quantification: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters using a cell harvester. Wash three times with ice-cold buffer to remove extracellular isotopes. Quantify the remaining intracellular [3H] using liquid scintillation counting.
If utilized in in vivo models, the metabolic clearance of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine is primarily governed by hepatic cytochrome P450 enzymes.
Because of the ortho-methoxy group, the compound is a prime candidate for O-demethylation mediated heavily by the highly polymorphic CYP2D6 isozyme[4]. This metabolic pathway will yield a phenolic metabolite (1-(2-hydroxyphenyl)-2-methylpropan-2-amine), which is significantly more polar and likely lacks the lipophilicity required to cross the blood-brain barrier efficiently. Secondary metabolism via CYP3A4-mediated N-oxidation is also predicted, though the steric hindrance of the α,α-dimethyl group slows this process compared to standard amphetamines.
References
chemicalroot.com - 1-(2-Methoxyphenyl)
oup.com - New Horizons: Is Obesity a Disorder of Neurotransmission?
A Note to the User: The Challenge of Specificity in Molecular Formula C11H18ClNO
To our valued researchers, scientists, and drug development professionals, In the spirit of scientific integrity and transparency, we must begin this guide by addressing a critical finding regarding the topic "Molecular...
Author: BenchChem Technical Support Team. Date: March 2026
To our valued researchers, scientists, and drug development professionals,
In the spirit of scientific integrity and transparency, we must begin this guide by addressing a critical finding regarding the topic "Molecular formula C11H18ClNO." Our comprehensive search and analysis have revealed that this molecular formula does not correspond to a single, well-characterized, and widely studied compound.
Instead, the formula C11H18ClNO represents a number of chemical isomers. The most prominent examples found in chemical databases include:
These molecules, while structurally defined, lack the body of published, peer-reviewed research necessary to construct the in-depth technical guide requested. Key information regarding their physicochemical properties, synthesis, biological activity, mechanism of action, and established analytical protocols is not available in the public domain.
Fulfilling the Core Requirements of an In-Depth Technical Guide
The directive for this content was to provide a guide grounded in E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) principles. This includes:
Explaining the causality behind experimental choices.
Detailing self-validating protocols .
Providing authoritative citations for mechanistic claims.
Visualizing signaling pathways and workflows .
Without a foundation of established scientific literature for a specific compound, any attempt to create such a guide would fall into speculation and fail to meet the rigorous standards of scientific accuracy and trustworthiness required by the intended audience.
Path Forward
We are fully equipped to produce a high-quality technical guide that meets all the detailed requirements of your prompt. To do so, we recommend one of the following approaches:
Specify a Well-Characterized Compound: If you have a particular interest in a related but well-documented molecule (for instance, a specific anesthetic, receptor agonist, or research chemical), please provide its common name, CAS number, or a different molecular formula. We can then build the requested in-depth guide around that specific substance.
Broaden the Topic: We could explore the properties and applications of a specific class of compounds that may be related to the structural motifs found in the C11H18ClNO isomers (e.g., bicyclic amines, chloroacetamides in medicinal chemistry).
Our commitment is to provide content that is not only accurate but also genuinely useful and actionable for professionals in the field. We look forward to your guidance on how to proceed.
Foundational
An In-Depth Technical Guide to the Structural Analogs of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine Hydrochloride
A Whitepaper for Researchers, Scientists, and Drug Development Professionals Foreword: Acknowledging a Complex Landscape The study of novel psychoactive substances (NPS) presents a dual challenge to the scientific commun...
Author: BenchChem Technical Support Team. Date: March 2026
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Foreword: Acknowledging a Complex Landscape
The study of novel psychoactive substances (NPS) presents a dual challenge to the scientific community. On one hand, these molecules, often emerging from clandestine laboratories, pose significant public health risks. On the other, they represent a rich and underexplored chemical space that can provide invaluable insights into the intricate workings of the central nervous system. This guide is intended for the latter purpose: to serve as a rigorous scientific resource for professionals engaged in legitimate research and drug development. The information contained herein is for research and informational purposes only and is not intended to encourage or facilitate the synthesis or use of illicit substances.
Introduction: The 1-(2-Methoxyphenyl)-2-methylpropan-2-amine Scaffold
1-(2-Methoxyphenyl)-2-methylpropan-2-amine is a phenethylamine derivative characterized by a methoxy group at the ortho position of the phenyl ring and a gem-dimethyl group at the alpha position of the ethylamine side chain. This core structure is a close analog of other pharmacologically active compounds and serves as a foundational scaffold for a diverse range of structural analogs with potential activity at various CNS targets, most notably the N-methyl-D-aspartate (NMDA) receptor.
The hydrochloride salt form enhances the compound's stability and solubility, making it suitable for laboratory research. Understanding the synthesis, pharmacology, and analytical characteristics of this core molecule and its analogs is crucial for researchers exploring the structure-activity relationships (SAR) of NMDA receptor modulators and other potential CNS-active agents.
Synthetic Pathways: Building the Core and Its Analogs
The synthesis of 1-(2-methoxyphenyl)-2-methylpropan-2-amine and its analogs can be approached through several established organic chemistry routes. The choice of a specific pathway often depends on the availability of starting materials and the desired structural modifications.
Synthesis of the Core Structure: A Plausible Retrosynthetic Approach
A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy.
Caption: Retrosynthetic analysis of the core molecule.
Step-by-Step Protocol:
Grignard Reagent Formation: 2-Bromoanisole is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) to form 2-methoxyphenylmagnesium bromide.
Grignard Addition: The freshly prepared Grignard reagent is then reacted with acetone in a nucleophilic addition reaction to yield 2-(2-methoxyphenyl)propan-2-ol after acidic workup.
Ritter Reaction: The tertiary alcohol is subsequently subjected to a Ritter reaction with a nitrile (e.g., acetonitrile) in the presence of a strong acid catalyst (e.g., sulfuric acid). This reaction proceeds through a stable tertiary carbocation, which is then attacked by the nitrogen of the nitrile.
Hydrolysis and Salt Formation: The resulting N-alkyl amide is hydrolyzed under acidic or basic conditions to yield the primary amine, 1-(2-methoxyphenyl)-2-methylpropan-2-amine. The freebase can then be converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
Synthesis of Structural Analogs
The modularity of this synthetic approach allows for the generation of a wide array of structural analogs by modifying the starting materials.
Table 1: Strategies for Synthesizing Structural Analogs
Modification Target
Synthetic Strategy
Example Starting Material Variation
Resulting Analog Structure
Phenyl Ring Substitution
Use of substituted bromoanisoles in the Grignard reaction.
4-Bromo-1,2-dimethoxybenzene
1-(2,4-Dimethoxyphenyl)-2-methylpropan-2-amine
Alpha-Carbon Alkylation
Variation of the ketone in the Grignard addition step.
Propiophenone
1-(2-Methoxyphenyl)-1-phenylpropan-2-amine
Amine Substitution
Modification of the nitrile in the Ritter reaction or post-synthesis alkylation of the primary amine.
Pharmacology: Probing the NMDA Receptor and Beyond
The primary pharmacological target for many analogs of this scaffold is the NMDA receptor, a ligand-gated ion channel crucial for excitatory synaptic transmission and plasticity in the brain.[1] Over-activation of NMDA receptors is implicated in excitotoxicity, while their hypo-function is associated with psychosis-like symptoms.
Mechanism of Action: NMDA Receptor Antagonism
Many structural analogs of 1-(2-methoxyphenyl)-2-methylpropan-2-amine are expected to act as non-competitive antagonists at the NMDA receptor, binding to a site within the ion channel pore, often referred to as the phencyclidine (PCP) site.[2] This binding blocks the influx of calcium ions, thereby inhibiting the receptor's function.
Caption: Mechanism of NMDA receptor antagonism.
Structure-Activity Relationships (SAR)
The affinity and potency of these analogs at the NMDA receptor are highly dependent on their structural features.
Methoxyphenyl Substitution: The position of the methoxy group on the phenyl ring is a critical determinant of activity. The ortho-position, as in the core molecule, is a common feature in many active compounds. Moving the methoxy group to the meta or para position can significantly alter the pharmacological profile. For instance, in the case of methoxetamine analogs, a 3-methoxy group on the phenyl ring is a key feature.[3]
Alpha-Carbon Substitution: The gem-dimethyl group at the alpha-position is known to influence potency and metabolic stability. Variations in the size and nature of these alkyl groups can modulate the interaction with the binding site.
Amine Substitution: The nature of the substituent on the amine nitrogen plays a crucial role in determining affinity and selectivity. Primary amines, as in the core molecule, often exhibit significant activity. N-alkylation (e.g., N-methyl, N-ethyl) can either increase or decrease potency depending on the overall structure of the molecule. For example, in some series of NMDA receptor antagonists, N-ethyl derivatives show low affinity.[1]
Table 2: Predicted Pharmacological Effects of Structural Modifications
Structural Modification
Predicted Effect on NMDA Receptor Affinity
Rationale
Increased lipophilicity of phenyl substituents
Potential for increased affinity
Enhanced ability to cross the blood-brain barrier and interact with hydrophobic pockets in the receptor.
Introduction of polar groups on the phenyl ring
Likely decrease in affinity
May hinder entry into the hydrophobic channel pore.
Enlargement of N-alkyl substituent
Variable, potentially decreased affinity
Steric hindrance at the binding site.
Cyclization of the side chain
Potential for constrained, high-affinity conformations
Reduced conformational flexibility can lead to more specific and potent interactions.
Analytical Characterization: Identifying and Quantifying the Analogs
The unambiguous identification and quantification of 1-(2-methoxyphenyl)-2-methylpropan-2-amine and its analogs are essential for research and forensic applications. A combination of chromatographic and spectroscopic techniques is typically employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the separation and identification of these compounds.
Step-by-Step Protocol:
Sample Preparation: The hydrochloride salt is typically converted to the freebase by dissolution in a basic solution (e.g., sodium bicarbonate) and extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).
Derivatization (Optional): For primary and secondary amines, derivatization with reagents such as trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can improve chromatographic peak shape and provide characteristic mass spectral fragmentation patterns.[4]
GC Separation: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is commonly used. The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to ensure the elution of all analytes.
MS Detection: Electron ionization (EI) at 70 eV is typically used. The resulting mass spectrum will show a molecular ion peak (if stable) and a series of fragment ions that are characteristic of the molecule's structure.
Expected Fragmentation Pattern:
The mass spectrum of 1-(2-methoxyphenyl)-2-methylpropan-2-amine would be expected to show a prominent fragment ion resulting from alpha-cleavage, leading to the loss of a methyl radical and the formation of a stable iminium ion.
Caption: Predicted primary fragmentation in GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is invaluable for the unambiguous identification of novel analogs.
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key signals would include those for the aromatic protons, the methoxy protons, the methylene protons, and the gem-dimethyl protons.
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.
2D NMR (COSY, HSQC, HMBC): These experiments can be used to establish the complete connectivity of the molecule.
Table 3: Predicted ¹H NMR Chemical Shifts for the Core Structure
Protons
Predicted Chemical Shift (ppm)
Multiplicity
Aromatic (4H)
6.8 - 7.3
Multiplet
Methoxy (3H)
~3.8
Singlet
Methylene (2H)
2.5 - 3.0
Singlet
Gem-dimethyl (6H)
1.0 - 1.5
Singlet
Amine (2H)
Variable (broad singlet)
Broad Singlet
In-Vitro and In-Vivo Evaluation: Assessing Pharmacological Activity
A tiered approach, starting with in-vitro assays and progressing to in-vivo models, is essential for characterizing the pharmacological profile of these analogs.
In-Vitro Assays
This technique is used to determine the affinity of the analogs for the NMDA receptor.
Protocol: [³H]MK-801 Competitive Binding Assay
Membrane Preparation: Rat brain cortical tissue is homogenized and centrifuged to isolate a membrane fraction rich in NMDA receptors.[5]
Assay Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand [³H]MK-801 (a high-affinity NMDA channel blocker) and varying concentrations of the test compound.[6]
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibitor constant) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
This technique allows for the direct measurement of the effect of the analogs on the function of the NMDA receptor ion channel.
Protocol: Whole-Cell Patch-Clamp Recording
Cell Culture: Cells expressing recombinant NMDA receptors (e.g., HEK293 cells) or primary neuronal cultures are used.
Patch Pipette: A glass micropipette with a very fine tip is filled with an internal solution and brought into contact with the cell membrane.[7]
Giga-seal Formation: A high-resistance seal (a "giga-seal") is formed between the pipette tip and the cell membrane.[8]
Whole-Cell Configuration: The membrane patch is ruptured, allowing for electrical access to the entire cell.
Recording: The cell is voltage-clamped at a negative holding potential (e.g., -70 mV), and NMDA receptor-mediated currents are evoked by the application of glutamate and glycine. The test compound is then applied to determine its effect on the amplitude and kinetics of these currents.[9]
In-Vivo Models
Animal models are used to assess the behavioral effects of the analogs, which can provide insights into their potential psychoactive and neurotoxic properties.
Dissociative anesthetics, which include many NMDA receptor antagonists, often produce a characteristic hyperlocomotor response in rodents.
Protocol: Open Field Test
Habituation: Rodents (mice or rats) are habituated to the testing environment (an open field arena) to reduce novelty-induced activity.[10]
Drug Administration: The test compound is administered via an appropriate route (e.g., intraperitoneal injection).
Data Collection: The animal is placed in the open field arena, and its locomotor activity (e.g., distance traveled, rearing frequency) is recorded over a set period using an automated tracking system.[11]
Data Analysis: The locomotor activity of the drug-treated group is compared to that of a vehicle-treated control group.
It is crucial to evaluate the potential neurotoxic effects of novel compounds.
Protocol: In-Vitro Neurotoxicity in Cell Culture
Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures are exposed to varying concentrations of the test compound.[12]
Cell Viability Assays: Assays such as the MTT assay (which measures mitochondrial metabolic activity) or the LDH assay (which measures membrane integrity) are used to assess cell viability.[13]
Apoptosis and Oxidative Stress Markers: The expression of markers of apoptosis (e.g., caspase-3) and oxidative stress (e.g., reactive oxygen species) can be measured to elucidate the mechanisms of any observed toxicity.[[“]]
Conclusion and Future Directions
The 1-(2-methoxyphenyl)-2-methylpropan-2-amine scaffold represents a versatile platform for the design and synthesis of novel NMDA receptor modulators. The systematic exploration of the structure-activity relationships within this chemical class, guided by the principles and methodologies outlined in this guide, holds significant potential for the development of new research tools and, ultimately, novel therapeutic agents for a range of neurological and psychiatric disorders. Future research should focus on the synthesis of a wider range of analogs with diverse substitution patterns, their comprehensive pharmacological characterization at different NMDA receptor subtypes, and a thorough evaluation of their in-vivo effects and safety profiles.
References
Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. [Link]
MK801 Radioligand Binding Assay at the N-Methyl-D-Aspartate Receptor. [Link]
The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. [Link]
MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. [Link]
Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. [Link]
The ketamine analogue methoxetamine and 3- and 4-methoxy analogues of phencyclidine are high affinity and selective ligands for the glutamate NMDA receptor. [Link]
Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. [Link]
Data Sheet Radioligand Binding Assay Protocol. [Link]
Glutamate (NMDA, Non-Selective) Rat Ion Channel [3H] MK-801 Binding LeadHunter Assay. [Link]
Locomotor Activity Test SOP (Portland VA Medical Center). [Link]
Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. [Link]
Effects of ketamine on the unconditioned and conditioned locomotor activity of preadolescent and adolescent rats: impact of age, sex and drug dose. [Link]
Synthesis and adrenergic properties of new duplicated analogs of methoxamine. [Link]
Synthesis and Pharmacology of 1-Methoxy Analogs of. [Link]
Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. [Link]
Synthesis and Pharmacology of 1-Methoxy Analogs of CP-47,497. [Link]
Synthesis of 2-[2-isopropyl-4-( o -methoxyphenyl)-tetrahydropyran-4-yl]amine and its reaction with aromatic aldehydes. [Link]
Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery. [Link]
The neurotoxicity of psychoactive phenethylamines “2C series” in cultured monoaminergic neuronal cell lines. [Link]
Synthesis and Crystal Structure of P-Methoxyphenyl. [Link]
Two-way ANOVA Analysis on Locomotor Activity Function. Comparison Between Diazepam (DZP)-Treated and. [Link]
Whole-cell Patch-clamp Recordings in Brain Slices. [Link]
Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine.
Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS). [Link]
Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from. [Link]
Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night. [Link]
Stem cell-based approaches for developmental neurotoxicity testing. [Link]
Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. [Link]
Pharmacological Horizons: The Therapeutic Potential of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine
Executive Summary 1-(2-Methoxyphenyl)-2-methylpropan-2-amine (also known as 2-methoxyphentermine or o-methoxy-α,α-dimethylphenethylamine) is a specialized organic amine compound utilized primarily as a synthetic intermed...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(2-Methoxyphenyl)-2-methylpropan-2-amine (also known as 2-methoxyphentermine or o-methoxy-α,α-dimethylphenethylamine) is a specialized organic amine compound utilized primarily as a synthetic intermediate in pharmaceutical and agrochemical research[1]. Structurally, it is the ortho-methoxy derivative of phentermine. While phentermine is a well-characterized sympathomimetic amine that functions as an agonist at the trace amine-associated receptor 1 (TAAR1) to stimulate the release of norepinephrine and epinephrine[2], the addition of the 2-methoxy group fundamentally alters the molecule's steric profile and electronic distribution. This in-depth technical guide explores the mechanistic rationale, proposed therapeutic applications, and rigorous validation protocols for developing this scaffold into a novel central nervous system (CNS) therapeutic.
Structural Pharmacology & Mechanistic Rationale
The pharmacological profile of phenethylamine derivatives is highly sensitive to aromatic ring substitutions. The methoxy substitution on the phenethylamine backbone plays a critical role in modulating receptor affinity and neurotropic activity[3].
By analyzing the structure-activity relationship (SAR) of related compounds, we can extrapolate the pharmacological behavior of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine:
The Phentermine Core (α,α-dimethylphenethylamine): The bulky tert-butylamine-like alpha-carbon substitution protects the molecule from rapid degradation by monoamine oxidase (MAO), prolonging its half-life and facilitating TAAR1-mediated catecholamine efflux.
The Ortho-Methoxy Effect: Research into related monomethoxyamphetamines demonstrates that ortho-methoxyamphetamine (OMA) is devoid of the locomotor stimulation typically induced by unsubstituted amphetamines[4]. The steric hindrance introduced by the methoxy group at the 2-position restricts the molecule's orientation within the orthosteric binding site of the dopamine transporter (DAT). Consequently, this substitution is predicted to drastically attenuate dopaminergic reward pathways while preserving weaker, yet significant, interactions with TAAR1 and the norepinephrine transporter (NET).
Proposed Therapeutic Applications
Based on its unique structural constraints, 1-(2-Methoxyphenyl)-2-methylpropan-2-amine presents three distinct avenues for therapeutic development:
Atypical Metabolic Modulator (Obesity): Classical anorectics like phentermine carry cardiovascular and psychostimulant liabilities. By retaining TAAR1-mediated hypothalamic anorectic effects but losing DAT-driven locomotor stimulation[4], this derivative could serve as a safer, non-stimulant appetite suppressant.
Cognitive Enhancement & ADHD: The predicted shift in selectivity toward noradrenergic modulation over dopaminergic efflux positions this compound as a potential treatment for Attention Deficit Hyperactivity Disorder (ADHD), enhancing prefrontal cortex signal-to-noise ratios without inducing euphoria.
Advanced API Scaffold: The compound's functionalized aromatic ring makes it an ideal building block for synthesizing complex, highly selective 5-HT2A/2C or TAAR1 ligands in advanced drug discovery pipelines[1].
Quantitative Data Presentation
To guide preclinical development, the following table summarizes the predicted pharmacological parameters of the 2-methoxy derivative against the unsubstituted phentermine baseline.
Table 1: Predicted Pharmacological Profile of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine
As a Senior Application Scientist, I mandate that all preclinical characterizations follow self-validating, highly controlled experimental designs. The following protocols isolate specific mechanisms of action while inherently controlling for biological noise.
Protocol A: In Vitro Monoamine Transporter (DAT/NET/SERT) Uptake Inhibition Assay
Step 1: Cell Preparation. Plate HEK293 cells stably expressing human DAT, NET, or SERT.
Causality: HEK293 cells lack endogenous monoamine transporters. Using them ensures that any measured radioligand uptake is strictly mediated by the transfected human transporter, eliminating background noise.
Step 2: Compound Incubation. Pre-incubate cells with varying concentrations of the test compound (0.1 nM to 100 μM) for 30 minutes at 37°C.
Causality: Tritiated substrates allow for highly sensitive, quantifiable tracking of intracellular monoamine accumulation.
Step 4: Termination. Terminate the reaction rapidly with ice-cold buffer to instantly halt transporter kinetics, followed by three rapid washes to remove extracellular unbound radioligand.
Self-Validating Mechanism: The assay must include a vehicle-only negative control (defining 100% uptake) and specific positive controls (e.g., GBR-12909 for DAT) to define non-specific binding and establish the assay's dynamic range.
Step 1: Sensor Transfection. Transiently transfect CHO-K1 cells with hTAAR1 and an Epac-based FRET cAMP biosensor.
Step 2: Phosphodiesterase Inhibition. Pre-treat cells with 500 μM IBMX.
Causality: IBMX inhibits phosphodiesterase-mediated cAMP degradation. This ensures that the FRET signal accurately reflects the true rate of adenylyl cyclase synthesis induced by TAAR1 activation, rather than a balance of synthesis and degradation.
Step 3: Kinetic Readout. Expose cells to the compound and measure the FRET ratio (CFP/YFP) continuously over 45 minutes.
Self-Validating Mechanism: Unlike endpoint ELISA assays, a real-time kinetic readout differentiates between partial and full agonists by analyzing the slope of cAMP accumulation, providing an internal validation of intrinsic efficacy.
Visualizations
Fig 1: Proposed TAAR1-mediated monoamine efflux signaling pathway for the 2-methoxy derivative.
Fig 2: Self-validating high-throughput screening workflow for neuropharmacological profiling.
References
Title: 1-(2-Methoxyphenyl)-2-Methylpropan-2-Amine CAS NO 343855-95-8
Source: ChemicalRoot
URL: [Link]
Title: Topiramate and Phentermine - StatPearls
Source: NCBI Bookshelf - National Institutes of Health (NIH)
URL: [Link]
Title: Comparative actions of monomethoxyamphetamines on the release and uptake of biogenic amines in brain tissue
Source: PubMed - National Institutes of Health (NIH)
URL: [Link]
Title: Chronic Behavioral and Neurochemical Effects of Four Novel N-Benzyl-2-phenylethylamine Derivatives
Source: ACS Chemical Neuroscience
URL: [Link]
Application Note: Advanced GC-MS Analytical Protocol for 1-(2-Methoxyphenyl)-2-methylpropan-2-amine
Executive Summary & Chemical Background 1-(2-Methoxyphenyl)-2-methylpropan-2-amine (CAS: 343855-95-8) is a specialized organic primary amine characterized by an ortho-methoxyphenyl backbone and an α,α -dimethylphenethyla...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Background
1-(2-Methoxyphenyl)-2-methylpropan-2-amine (CAS: 343855-95-8) is a specialized organic primary amine characterized by an ortho-methoxyphenyl backbone and an
α,α
-dimethylphenethylamine (phentermine) core[1]. As a critical intermediate in pharmaceutical synthesis and a compound of interest in forensic toxicology, its accurate identification requires robust analytical methodologies. This application note details a highly specific, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol optimized for the extraction, derivatization, and quantification of this compound in complex matrices.
Scientific Rationale & Methodological Causality
As a Senior Application Scientist, it is critical to understand why specific analytical parameters are chosen, rather than simply following a recipe.
The Derivatization Imperative: Underivatized phentermine derivatives undergo rapid
α
-cleavage in the MS electron ionization (EI) source, yielding a dominant, low-mass base peak at m/z 58 (
[C(CH3)2NH2]+
)[2]. This low-mass ion lacks structural specificity and is highly susceptible to background noise from solvent and matrix interferences. By derivatizing the primary amine with Heptafluorobutyric Anhydride (HFBA), we increase the molecular weight and shift the base peak to a highly diagnostic m/z 254 (
[C(CH3)2NH−COC3F7]+
)[3]. This significantly enhances the signal-to-noise (S/N) ratio and chromatographic peak shape by masking the polar amine group[4].
Extraction Causality (pH Control): The compound possesses a predicted pKa of ~10.0[5]. Liquid-liquid extraction (LLE) must be performed at a highly basic pH (>10) to ensure the amine is fully deprotonated (freebase form). This suppresses aqueous solubility and drives efficient partitioning into the organic solvent (ethyl acetate).
Self-Validating System Design: To ensure analytical integrity, Phentermine-d5 is incorporated as a deuterated internal standard (IS). This corrects for any volumetric losses during the LLE and evaporation steps. A mandatory System Suitability Test (SST) ensures column inertness and verifies the absence of carryover.
Experimental Workflow
GC-MS Analytical Workflow for 1-(2-Methoxyphenyl)-2-methylpropan-2-amine.
Materials and Reagents
Target Analyte: 1-(2-Methoxyphenyl)-2-methylpropan-2-amine standard (1.0 mg/mL in Methanol).
Internal Standard (IS): Phentermine-d5 (100 µg/mL in Methanol).
Aliquot: Transfer 1.0 mL of the biological/matrix sample (or 1.0 mL of a 10 µg/mL standard solution) into a clean 15 mL glass centrifuge tube.
Internal Standard Addition: Add 50 µL of the Phentermine-d5 IS solution. Vortex briefly.
pH Adjustment: Add 0.5 mL of 1.0 M NaOH to adjust the pH to >10. Causality: Forces the analyte into its hydrophobic freebase state.
Liquid-Liquid Extraction (LLE): Add 3.0 mL of Ethyl Acetate. Cap tightly and vortex vigorously for 2 minutes.
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to break any emulsions. Transfer the upper organic layer to a clean glass reaction vial.
Phase 2: HFBA Derivatization
Concentration: Evaporate the organic extract to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.
Acylation: Add 50 µL of Ethyl Acetate and 50 µL of HFBA to the dried residue[4].
Incubation: Seal the vial with a PTFE-lined cap, vortex for 10 seconds, and incubate in a heating block at 60°C for 20 minutes[7].
Reagent Removal (Critical Step): Remove the vial, cool to room temperature, and evaporate to dryness under nitrogen. Causality: Residual HFBA and its byproduct, heptafluorobutyric acid, will rapidly degrade the GC column stationary phase and cause severe baseline drift.
Reconstitution: Reconstitute the derivatized residue in 100 µL of Ethyl Acetate. Transfer to a GC autosampler vial with a glass micro-insert.
Phase 3: System Suitability Check (SSC)
Before injecting the batch, inject a pure Ethyl Acetate blank, followed by an unextracted derivatized standard. The batch is validated only if the blank shows zero carryover at the target retention time, and the standard yields a S/N ratio > 100:1 for the m/z 254 ion.
Instrumental Parameters
Table 1: Optimized GC-MS Parameters
Parameter Category
Specific Setting / Value
GC Column
HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas
Helium (Ultra-high purity, 99.999%), Constant flow at 1.0 mL/min
The structural elucidation of the HFBA-derivatized compound relies on predictable, thermodynamically driven fragmentation pathways. The molecular ion (
M+
) at m/z 375 is typically weak. The dominant pathway is the cleavage of the C-C bond between the
α
and
β
carbons (relative to the nitrogen).
Primary EI-MS fragmentation pathways for HFBA-derivatized 1-(2-Methoxyphenyl)-2-methylpropan-2-amine.
Table 2: Characteristic Mass Spectral Ions
Compound State
Molecular Weight
Base Peak (m/z)
Qualifier Ions (m/z)
Diagnostic Significance
Underivatized
179.26 g/mol
58
121, 91
m/z 58 is the standard phentermine
α
-cleavage ion; m/z 121 is the 2-methoxybenzyl cation.
HFBA-Derivatized
375.28 g/mol
254
121, 360, 375
m/z 254 is the highly specific fluorinated
α
-cleavage fragment.
Phentermine-d5 (IS)
380.31 g/mol
259
96, 365
m/z 259 acts as the quantitative reference ion.
References
ChemicalCell (2024). 1-(2-Methoxyphenyl)-2-Methylpropan-2-Amine CAS NO 343855-95-8. Chemical Root Database. URL:[Link]
Coutts, R. T., et al. (1978). Synthesis of two in vivo metabolites of N-(n-propyl)phentermine. Canadian Journal of Chemistry, 56(14), 1891-1897. URL:[Link]
Lin, D.-L., Yin, R.-M., & Liu, R. H. (2005). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxy-amphetamine and 3,4-Methylenedioxymethamphetamine in Human Hair and Hair Sections. Journal of Food and Drug Analysis, 13(3), Article 14. URL:[Link]
Mohamed, K. M., & Bakdash, A. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Analytical Chemistry Insights, 12. URL:[Link]
Application Notes and Protocols for 1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction 1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride is a substituted phenethylamine derivative.[1] The phenethylamine scaffold is a core c...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride is a substituted phenethylamine derivative.[1] The phenethylamine scaffold is a core component of many biologically active compounds, including endogenous neurotransmitters like dopamine and norepinephrine.[2] As a research chemical, its unique substitution pattern—a methoxy group on the phenyl ring and gem-dimethyl substitution on the ethylamine sidechain—warrants careful and systematic handling to ensure the safety of laboratory personnel and the integrity of experimental results.
This document provides a detailed guide to the safe handling, storage, and use of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride, drawing upon established safety protocols for related amine hydrochlorides and substituted phenethylamine compounds. The protocols herein are designed to be self-validating, emphasizing the causality behind each procedural step to foster a culture of safety and experimental reproducibility.
Compound Profile and Properties
A clear understanding of the physicochemical properties of a compound is foundational to its safe handling.
Preparation: Don all required PPE (lab coat, gloves, safety goggles).
Engineering Control: Perform all manipulations within a certified chemical fume hood to prevent inhalation of airborne powder.[7]
Tare Balance: Place the weighing paper/boat on the analytical balance and tare the mass to zero.
Transfer: Carefully use a clean spatula to transfer the desired amount of the compound from the stock container to the weighing paper. Avoid creating dust.
Record Mass: Once the desired mass is obtained, record the value.
Transfer to Vessel: Carefully transfer the weighed compound into the designated receiving vessel.
Cleanup: Clean the spatula and any residual compound from the balance area using a method that does not generate dust (e.g., a damp wipe). Dispose of contaminated materials in a designated hazardous waste container.[8]
Post-Handling: Wash hands thoroughly after handling the compound, even after removing gloves.[4][5]
Protocol 2: Preparation of a Stock Solution
Objective: To safely dissolve a weighed sample of the compound in a suitable solvent.
Materials:
Weighed 1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride in a suitable flask
Preparation: Ensure all PPE is correctly worn and work is conducted within a chemical fume hood.
Solvent Addition: Add a portion of the chosen solvent to the flask containing the weighed compound.
Dissolution: Gently swirl the flask to dissolve the compound. If necessary, use a magnetic stirrer at a low speed to aid dissolution. Avoid splashing.
Transfer to Volumetric Flask: Once the compound is fully dissolved, carefully transfer the solution to the appropriate volumetric flask.
Dilution to Volume: Rinse the initial flask with a small amount of solvent and add the rinsing to the volumetric flask. Repeat this step to ensure a quantitative transfer. Carefully add solvent to the volumetric flask until the meniscus reaches the calibration mark.
Mixing: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
Labeling: Clearly label the flask with the compound name, concentration, solvent, and date of preparation.
Storage: Store the solution according to the storage guidelines below.
Storage Requirements
Proper storage is essential to maintain the stability and integrity of the compound.
Container: Store in a tightly closed container to prevent moisture absorption and contamination.[4][5][9]
Environment: Keep in a cool, dry, and well-ventilated area.[4][5]
Incompatibilities: Store away from strong oxidizing agents.[7][10]
Security: For accountability and safety, store in a locked-up location when not in use.[4][6][9]
Emergency Procedures
A clear and well-rehearsed emergency response plan is critical.
Caption: Flowchart for emergency response to exposure or spillage.
First Aid Measures
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Remove contact lenses if present and easy to do.[4][6] Seek immediate medical attention.[8]
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7] If skin irritation occurs, get medical advice/attention.[4]
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4][6] If you feel unwell, call a poison center or doctor.[4][6]
Ingestion: Do NOT induce vomiting.[11] Rinse mouth with water.[6] Seek immediate medical attention or call a poison control center.[8][12]
Spill Response
Evacuate: Immediately evacuate the area and alert others.
Ventilate: Ensure the area is well-ventilated.
Contain: For a small spill, and if it is safe to do so, prevent further spread. Gently cover the spill with an inert absorbent material such as sand or vermiculite.[8] Avoid creating dust.
Collect: Carefully sweep or scoop the absorbed material into a suitable, sealed container for disposal.[6][8]
Decontaminate: Clean the spill area thoroughly with a suitable cleaning agent.
Dispose: Dispose of the waste in accordance with institutional and local regulations.[4][6] For large spills, evacuate the area and contact your institution's emergency response team.
References
Environmental Health and Safety, Florida State University. Chemical Emergencies, Exposures, and Spills. Available at: [Link]
Hampton Research. Safety Data Sheet. Available at: [Link]
Centers for Disease Control and Prevention (CDC). What to Do in a Chemical Emergency. Available at: [Link]
U.S. Environmental Protection Agency (EPA). Appendix L – What to Do in a Chemical Emergency. Available at: [Link]
Cheméo. (1-methoxypropan-2-yl)(methyl)amine hydrochloride — Chemical Substance Information. Available at: [Link]
Sdfine. GHS Safety Data Sheet. Available at: [Link]
University of Virginia School of Medicine. ToxTalks: Phenethylamines. Available at: [Link]
PubChem. 1-Methoxy-2-methylpropan-2-amine. Available at: [Link]
PMC. Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. Available at: [Link]
Google Patents. WO2022271982A1 - Substituted phenethylamine for treating inflammation and psychological disorders.
Application Note: Solubility Profile of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride
Abstract This document provides a comprehensive guide to understanding and determining the solubility of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride in a range of common laboratory solvents. Due to the limit...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide to understanding and determining the solubility of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride in a range of common laboratory solvents. Due to the limited availability of published empirical data for this specific compound, this application note establishes a predictive framework based on its chemical structure and the known behavior of amine hydrochlorides. Furthermore, detailed, field-proven protocols for both qualitative and quantitative solubility determination are provided to empower researchers in generating accurate and reliable data for their specific applications. This guide is intended for researchers, scientists, and professionals in drug development and chemical research.
Introduction: The Critical Role of Solubility
Solubility is a fundamental physicochemical property that significantly influences the developability and application of a chemical entity. In the context of drug discovery and development, solubility in aqueous and organic media dictates a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and therapeutic efficacy. For laboratory research, understanding a compound's solubility is paramount for designing experiments, preparing stock solutions, and ensuring the homogeneity of reaction mixtures.
1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride (MW: 215.72 g/mol , Formula: C₁₁H₁₈ClNO) is a primary amine hydrochloride.[1] The presence of a hydrochloride salt dramatically influences its solubility characteristics compared to its free base form. As a salt, it is anticipated to be a crystalline solid at room temperature.[2] The ionic nature of the amine hydrochloride group imparts a high degree of polarity to the molecule. This structural feature is the primary determinant of its solubility profile.
Causality of Expected Solubility: The principle of "like dissolves like" is central to predicting the solubility of this compound.[3] The ionic hydrochloride salt is highly polar and capable of forming strong ion-dipole interactions with polar solvents. Conversely, the bulky, non-polar methoxyphenyl and methylproyl groups contribute to its hydrophobic character. The overall solubility in a given solvent will be a balance between these competing factors.
Predicted Solubility Profile
Based on the chemical structure of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride, a qualitative solubility profile can be predicted. It is crucial to empirically verify these predictions using the protocols outlined in this document.
Table 1: Predicted Qualitative Solubility of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride
Solvent Class
Common Solvents
Predicted Solubility
Rationale
Polar Protic
Water, Methanol, Ethanol
High
The ionic nature of the hydrochloride salt allows for strong ion-dipole interactions and hydrogen bonding with protic solvents.[4]
These solvents have high dielectric constants and can solvate the ionic salt, though perhaps less effectively than protic solvents.
Intermediate Polarity
Acetone, Acetonitrile, Isopropanol
Low to Moderate
These solvents are less polar and may not effectively overcome the lattice energy of the crystalline salt.
Non-Polar
Toluene, Hexane, Diethyl Ether
Very Low / Insoluble
The large difference in polarity between the ionic salt and non-polar solvents results in weak solute-solvent interactions.[4]
Experimental Protocols for Solubility Determination
The following protocols are designed to provide a systematic approach to determining the solubility of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride.
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Glass vials with screw caps
Safety Precautions
Always handle 1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride in a well-ventilated area or a chemical fume hood.[5]
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]
In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical attention.[2]
Qualitative Solubility Determination Protocol
This protocol provides a rapid assessment of solubility.
Preparation: Label a series of small, clear glass vials, one for each solvent to be tested.
Weighing: Accurately weigh approximately 1-2 mg of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride into each vial.
Solvent Addition: Add 0.1 mL of the respective solvent to each vial.
Mixing: Cap the vials and vortex for 1-2 minutes at room temperature.
Observation: Visually inspect each vial for the presence of undissolved solid.
Incremental Solvent Addition: If the solid has not fully dissolved, add another 0.1 mL of solvent and repeat the mixing and observation steps. Continue this process up to a total volume of 1 mL.
Classification: Classify the solubility based on the approximate volume of solvent required to dissolve the compound.
This protocol determines the thermodynamic equilibrium solubility.[6]
Preparation of Saturated Solution: Add an excess amount of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride (e.g., 5-10 mg) to a vial containing a known volume of the selected solvent (e.g., 1-2 mL). The presence of undissolved solid is essential.
Equilibration: Securely cap the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining fine particles.
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
Quantification: Analyze the diluted samples using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry. Prepare a calibration curve with known concentrations of the compound to determine the concentration in the diluted sample.
Calculation of Solubility: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. Express the solubility in units such as mg/mL or mol/L.
Experimental Workflow Diagram
Caption: Workflow for qualitative and quantitative solubility determination.
Data Interpretation and Discussion
The experimentally determined solubility data should be compiled and compared with the predicted profile. Any significant deviations from the expected results may indicate specific molecular interactions, such as the formation of solvates. The pH of aqueous solutions will have a pronounced effect on the solubility of this compound. As an amine hydrochloride, it is expected to be more soluble in acidic to neutral aqueous solutions. In basic solutions, it will be converted to its free base form, which is predicted to be significantly less water-soluble.
Conclusion
This application note provides a comprehensive framework for understanding and determining the solubility of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride. By combining theoretical predictions with robust experimental protocols, researchers can generate the critical solubility data required for a wide range of applications in chemical and pharmaceutical research.
AAPS. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
Quora. Are amines soluble in organic solvents? [Link]
Sciencemadness.org. Solubility of organic amine salts. [Link]
Chemistry Stack Exchange. Why amine salts are soluble in water? [Link]
KISHIDA CHEMICAL CO., LTD. 1-(4-Methoxyphenyl) - Safety Data Sheet. [Link]
ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
World Health Organization (WHO). Annex 4 - GUIDANCE ON THE DESIGN AND CONDUCT OF EQUILIBRIUM SOLUBILITY STUDIES OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED WAIVER OF IN VIVO BIOEQUIVALENCE STUDIES. [Link]
The Enigmatic Research Chemical: Exploring the Potential of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride in Neuroscience
For Correspondence: [email protected] Introduction: Unveiling a Novel Phenethylamine Derivative 1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride, a phenethylamine derivative, is emerging as a compound of interest...
Author: BenchChem Technical Support Team. Date: March 2026
For Correspondence: [email protected]
Introduction: Unveiling a Novel Phenethylamine Derivative
1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride, a phenethylamine derivative, is emerging as a compound of interest within the neuroscience research community. While its precise pharmacological profile remains largely uncharacterized in peer-reviewed literature, its structural similarity to known psychoactive molecules suggests a potential for interaction with key neurotransmitter systems. This guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the neuropharmacological properties of this compound. Given the current scarcity of published data, this document will provide a theoretical framework based on the pharmacology of structurally related compounds, alongside detailed, adaptable protocols for its initial characterization.
Theoretical Framework: Potential Mechanisms of Action
The structure of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride, featuring a methoxy-substituted phenyl ring and an alpha,alpha-dimethylated ethylamine side chain, suggests several potential targets within the central nervous system. This hypothesis is derived from the known activities of related phenethylamine and amphetamine analogs.
Monoamine Transporter Interactions
Many phenethylamine derivatives act as substrates for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to the release and/or inhibition of reuptake of these key neurotransmitters. For instance, para-methoxymethamphetamine (PMMA) is a known serotonin-norepinephrine releasing agent[3]. The alpha,alpha-dimethyl substitution on the ethylamine chain of our compound of interest may influence its affinity and efficacy at these transporters.
Hypothesized Monoaminergic Activity
Caption: Hypothesized interaction with monoamine transporters.
Serotonin Receptor Agonism
The presence of a methoxy group on the phenyl ring is a common feature in many psychedelic phenethylamines that act as agonists at serotonin 5-HT2A receptors[4][5]. The 2-methoxy substitution, in particular, is found in compounds with hallucinogenic properties. Therefore, it is plausible that 1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride exhibits affinity for and activity at 5-HT2A and potentially other serotonin receptor subtypes.
Adrenergic Receptor Interactions
The structurally similar compound, methoxyphenamine (1-(2-methoxyphenyl)-N-methylpropan-2-amine), is a known beta-adrenergic receptor agonist[6]. This raises the possibility that the title compound could also interact with adrenergic receptors, which would have implications for its cardiovascular and autonomic nervous system effects.
Application Notes: A Roadmap for Characterization
Given the lack of published data, the initial research focus should be on a thorough in vitro and in vivo characterization of the compound's pharmacological and behavioral effects.
In Vitro Pharmacological Profiling
A primary step in characterizing a novel compound is to determine its binding affinities and functional activities at a broad range of CNS targets.
Recommended Initial Screening Panel:
Monoamine Transporters: Human recombinant DAT, NET, and SERT (radioligand binding and uptake/release assays).
Serotonin Receptors: A comprehensive panel including 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, and other relevant subtypes (radioligand binding and functional assays, e.g., calcium mobilization or second messenger assays).
Dopamine Receptors: D1, D2, and other subtypes (radioligand binding assays).
Vesicular Monoamine Transporter 2 (VMAT2): Radioligand binding assays to assess potential effects on neurotransmitter packaging[7][8].
In Vivo Behavioral Screening
Initial in vivo studies in rodent models are crucial to understand the compound's overall CNS effects and to guide further research.
Recommended Behavioral Assays:
Locomotor Activity: To assess for stimulant or sedative effects[9].
Head-Twitch Response (HTR) in Mice: A behavioral proxy for 5-HT2A receptor activation, indicative of potential psychedelic-like properties[4].
Drug Discrimination: To determine if the subjective effects of the compound are similar to known classes of drugs (e.g., stimulants, psychedelics)[10].
Elevated Plus Maze / Open Field Test: To assess potential anxiolytic or anxiogenic effects.
Forced Swim Test / Tail Suspension Test: To screen for potential antidepressant-like activity[11].
Experimental Workflow for Novel Compound Characterization
Caption: A streamlined workflow for characterizing the compound.
Protocols: Foundational Methodologies
The following protocols are provided as a starting point and should be optimized based on laboratory-specific equipment and reagents.
Protocol 1: In Vitro Radioligand Binding Assay for Monoamine Transporters
Objective: To determine the binding affinity (Ki) of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride for DAT, NET, and SERT.
Materials:
Cell membranes expressing human recombinant DAT, NET, or SERT.
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
96-well microplates.
Glass fiber filters.
Scintillation counter and scintillation fluid.
Procedure:
Prepare serial dilutions of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride in assay buffer.
In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and either vehicle, a competing ligand for non-specific binding, or the test compound at various concentrations.
Add the cell membranes to initiate the binding reaction.
Incubate at room temperature for a predetermined time to reach equilibrium.
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
Place the filters in scintillation vials with scintillation fluid.
Quantify the bound radioactivity using a scintillation counter.
Calculate specific binding and determine the Ki value using non-linear regression analysis (e.g., Cheng-Prusoff equation).
Protocol 2: In Vivo Assessment of Locomotor Activity in Mice
Objective: To evaluate the effect of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride on spontaneous locomotor activity.
Open field activity chambers equipped with infrared beams.
Animal scale.
Procedure:
Acclimate the mice to the testing room for at least 1 hour before the experiment.
Habituate each mouse to the open field chamber for 30 minutes.
Prepare solutions of the test compound at various doses (e.g., 1, 3, 10, 30 mg/kg) and a vehicle control.
Administer the compound or vehicle via intraperitoneal (i.p.) injection.
Immediately place the mouse back into the activity chamber.
Record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 60-120 minutes.
Analyze the data by comparing the activity of the drug-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Conclusion and Future Directions
1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride represents an unexplored area of neuropharmacology. While its precise mechanism of action is currently unknown, its chemical structure provides a compelling rationale for investigating its effects on monoamine systems and related receptors. The application notes and protocols outlined in this document offer a systematic approach to elucidating the neuropharmacological profile of this novel research chemical. Future studies, including in vivo microdialysis to measure neurotransmitter levels and electrophysiological recordings to assess neuronal activity, will be essential for a comprehensive understanding of its effects on the central nervous system. As with any uncharacterized compound, appropriate safety precautions should be taken during handling and in all experimental procedures.
References
Gladding, J. M., et al. (2020). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Chemical Neuroscience, 11(10), 1465-1475.
Simmler, L. D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1378.
Pires, R. G., et al. (2021). Acute MDPV Binge Paradigm on Mice Emotional Behavior and Glial Signature. International Journal of Molecular Sciences, 22(6), 3045.
Herndon, L. A., et al. (2008). Discriminative Stimulus Effects of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane in Rhesus Monkeys: Antagonism and Apparent pA2 Analyses. The Journal of Pharmacology and Experimental Therapeutics, 328(2), 505-513.
NextSDS. (n.d.). 2-(2-methoxyphenyl)-2-methylpropan-1-amine — Chemical Substance Information. Retrieved from [Link]
Wikipedia. (2023, December 1). para-Methoxymethamphetamine. Retrieved from [Link]
PubChem. (n.d.). Methoxyphenamine. Retrieved from [Link]
Chandler, C. M., et al. (2021).
Dwoskin, L. P., & Bardo, M. T. (2014). The vesicular monoamine transporter-2: an important pharmacological target for the discovery of novel therapeutics to treat methamphetamine abuse. Advances in Pharmacology, 69, 145-172.
Morley, K. C., et al. (2021). Methamphetamine-Induced modulation of anxiety/depressive-like behaviors and HPA axis output. Scholars Archive. Retrieved from [Link]
Morley, K. C., et al. (2024). Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats. International Journal of Neuropsychopharmacology, pyae016.
eLife. (2022). Structural mechanisms for VMAT2 inhibition by tetrabenazine. eLife, 11, e78190.
Technical Support Center: Overcoming Solubility Challenges with 1-(2-Methoxyphenyl)-2-methylpropan-2-amine
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for handling 1-(2-Methoxyphenyl)-2-methylpropan-2-amine. Given its chemical structure—a primary...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for handling 1-(2-Methoxyphenyl)-2-methylpropan-2-amine. Given its chemical structure—a primary amine with a substituted phenyl group—solubility in aqueous media can be a significant hurdle. This document offers a series of troubleshooting guides and frequently asked questions to address these challenges directly and effectively.
Frequently Asked Questions (FAQs)
Q1: My 1-(2-Methoxyphenyl)-2-methylpropan-2-amine precipitated instantly when I diluted my organic stock solution (e.g., DMSO) into an aqueous buffer or cell culture medium. What is happening and how can I fix it?
A1: This is a classic case of a compound "crashing out" of solution, a common issue for hydrophobic molecules. It occurs because the compound is highly soluble in the concentrated organic stock but becomes poorly soluble when rapidly diluted into the predominantly aqueous environment of your buffer or medium. This "solvent shock" causes the compound to aggregate and precipitate before it can be properly solvated by the aqueous solution.
Troubleshooting Steps:
Reduce the Final Concentration: The most direct solution is to lower the final working concentration of your compound. It is possible you are exceeding its maximum solubility limit in the aqueous medium.
Optimize the Dilution Technique: Avoid adding the stock solution directly into the final volume. Instead, perform a stepwise dilution. Add the stock solution dropwise to your vortexing or swirling buffer to promote rapid dispersion and prevent localized high concentrations. Pre-warming the aqueous medium to 37°C can also help, as solubility is often temperature-dependent.
Lower the Stock Concentration: Preparing a less concentrated initial stock solution (e.g., 1 mM instead of 10 mM in DMSO) can reduce the severity of solvent shock upon dilution.
Increase Serum Content (for Cell-Based Assays): If your protocol allows, increasing the serum percentage (e.g., from 5% to 10% FBS) can aid solubility. Serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution.
Q2: The structure of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine contains a basic amine. How can I leverage pH to enhance its aqueous solubility?
A2: The primary amine group in your compound is basic and can be protonated in an acidic environment.[1][2] The resulting ammonium salt is an ionized species that is significantly more polar and, therefore, more soluble in aqueous solutions than the neutral free base form.[1][3][4] This is a highly effective technique for improving the solubility of ionizable compounds.
Mechanism of Action:
At a pH below the pKa of the amine group, the equilibrium shifts towards the protonated, charged form, which readily interacts with water molecules.
Practical Steps:
Determine the Target pH: For weakly basic drugs, lowering the pH will increase solubility.[3][4] Aim for a pH at least 1-2 units below the compound's pKa. A good starting point for many amines is a buffer in the pH 4-6 range.
Buffer Selection: Choose a buffer that is effective in your target pH range and compatible with your experimental system (e.g., acetate or citrate buffers).
Verification: Always verify the final pH of your solution after the compound has been added and dissolved. Ensure this final pH is compatible with your biological assay, as extreme pH values can affect cell viability or protein function.
Q3: I've tried adjusting the pH, but my compound's solubility is still insufficient for my needs. What other formulation strategies can I employ?
A3: If pH modification is not enough, several other established techniques can be used, often in combination.[5]
Co-solvency: This technique involves using a mixture of water and a water-miscible organic solvent, known as a co-solvent, to increase the solubility of a poorly soluble drug.[6][7][8] Common co-solvents for research applications include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[6][9] These agents reduce the polarity of the overall solvent system, making it more favorable for hydrophobic compounds.
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11][12] They can encapsulate poorly soluble "guest" molecules, like yours, forming an inclusion complex.[13][14] This complex has a water-soluble exterior, effectively increasing the apparent aqueous solubility of the compound.[10][12] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common and effective choice for many applications, including cell culture.[12]
Q4: I am observing high variability and poor reproducibility in my bioassay results. Could this be a hidden solubility issue?
A4: Absolutely. Inconsistent results are a hallmark of a compound with borderline solubility. If your compound precipitates in the assay medium—even if it's not visible to the naked eye—the actual concentration exposed to your cells or target protein will be lower and more variable than the nominal concentration you prepared. This can lead to an underestimation of potency (e.g., a higher IC50 value), poor structure-activity relationships (SAR), and a lack of reproducibility.
Recommendations:
Perform a Kinetic Solubility Assay: Before conducting your main experiment, determine the maximum soluble concentration of your compound under the exact final assay conditions (buffer, media, temperature, incubation time).
Always Use Freshly Prepared Solutions: Avoid repeated freeze-thaw cycles of stock solutions, which can promote precipitation. Aliquot stocks into single-use volumes.
Include a Vehicle Control: Always run a control with the same final concentration of your solvent (e.g., 0.1% DMSO) to ensure the vehicle itself is not causing an effect.
Troubleshooting Workflows & Protocols
Workflow for Troubleshooting Compound Precipitation
Protocol 1: Kinetic Solubility Assessment in Assay Buffer
This protocol helps determine the maximum practical solubility of your compound under your specific experimental conditions.
Prepare Stock Solution: Prepare a 10 mM stock solution of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine in 100% DMSO. Ensure the compound is fully dissolved by vortexing and gentle warming if necessary.
Serial Dilution: Create a series of dilutions from your stock solution in a 96-well plate using your final assay buffer or medium. Aim for a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, etc.). Ensure the final DMSO concentration is constant across all wells and matches your experimental plan (e.g., 0.5%).
Incubation: Incubate the plate under the same conditions as your planned assay (e.g., 37°C for 2 hours).
Visual Inspection: After incubation, carefully inspect each well for any signs of precipitation (e.g., cloudiness, visible crystals, or a film). A plate reader measuring light scatter at ~600 nm can also be used for a more quantitative assessment.
Determine Solubility Limit: The highest concentration that remains completely clear is the maximum kinetic solubility under your assay conditions. For all subsequent experiments, ensure your working concentrations remain below this determined limit.
Protocol 2: pH-Based Solubilization
This protocol outlines how to use pH to increase the solubility of your amine-containing compound.
Select an Acidic Buffer: Prepare a suitable buffer with a pH in the acidic range (e.g., 50 mM sodium acetate buffer, pH 5.0). Ensure the buffer components will not interfere with your downstream assay.
Prepare Compound Solution: Weigh out the solid 1-(2-Methoxyphenyl)-2-methylpropan-2-amine and add it to the acidic buffer.
Dissolve: Vortex or sonicate the mixture until the compound is fully dissolved. The formation of the more soluble salt should facilitate this process.
pH Verification: Measure the pH of the final solution to confirm it is within the desired range.
Assay Integration: Use this acidic stock solution for dilutions into your final assay system. Be mindful that this addition may slightly lower the pH of your final assay medium. Always verify the final pH and its compatibility with your cells or reagents.
Protocol 3: Formulation with a Co-solvent or Cyclodextrin
Co-Solvent Approach:
Prepare a high-concentration stock solution in a suitable co-solvent like Propylene Glycol (PG) or Polyethylene Glycol 400 (PEG-400).
This stock can then be diluted into your aqueous assay buffer. The presence of the co-solvent in the final dilution will help maintain solubility.
Crucially, always run a parallel vehicle control containing the same final concentration of the co-solvent to account for any effects of the solvent itself.
Cyclodextrin Approach:
Prepare a solution of (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) in your aqueous buffer (e.g., a 10-40% w/v solution).
Add the solid 1-(2-Methoxyphenyl)-2-methylpropan-2-amine directly to the HP-β-CD solution.
Vortex or sonicate at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains your solubilized compound.
Data Summary
While specific experimental solubility data for 1-(2-Methoxyphenyl)-2-methylpropan-2-amine is not widely published, data for the structurally related compound Methoxphenidine (MXP) can provide a useful starting point for solvent selection.[15] Researchers should treat this as a guide and determine the solubility of their specific compound experimentally.
A polar aprotic solvent, also suitable for stock solutions.
References
Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Cosolvent. (2023, December 2). In Wikipedia. Retrieved from [Link]
Solubility Enhancement Techniques. (n.d.). Pharmaguideline. Retrieved from [Link]
How to Achieve Drug Solubility. (2020, November 5). AZoLifeSciences. Retrieved from [Link]
Fenyvesi, F., et al. (2019). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. SciSpace. Retrieved from [Link]
Miro, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. Retrieved from [Link]
Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved from [Link]
Di, C., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Retrieved from [Link]
5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved from [Link]
Jug, M., et al. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation. PubMed. Retrieved from [Link]
Cosolvent systems: Significance and symbolism. (2024, July 31). Health Sciences. Retrieved from [Link]
Jug, M., et al. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation. ResearchGate. Retrieved from [Link]
Critical Review Report: 2-MEO-diphenidine 2-MXP. (2020, October 12). World Health Organization (WHO). Retrieved from [Link]
Allen, L. V. Jr. (2020). Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. PubMed. Retrieved from [Link]
5.3 Amine Protonation. (n.d.). Open Oregon Educational Resources. Retrieved from [Link]
Hájková, K., et al. (2022). Intriguing Cytotoxicity of the Street Dissociative Anesthetic Methoxphenidine: Unexpected Impurities Spotted. National Center for Biotechnology Information. Retrieved from [Link]
Solubility Enchantment Of Poorly Soluble Drug. (2024, July 7). International Journal of Pharmaceutical Sciences. Retrieved from [Link]
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012, December 12). JMPAS. Retrieved from [Link]
(PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). ResearchGate. Retrieved from [Link]
Solubility and pH of amines. (n.d.). ISSR. Retrieved from [Link]
Technical Support Center: Forced Degradation of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine HCl
Welcome to the Advanced Analytical Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in executing robust, stability-indicating...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Analytical Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in executing robust, stability-indicating forced degradation studies for 1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride (an ortho-methoxy derivative of phentermine).
This portal synthesizes ICH guidelines with field-proven mechanistic chemistry to help you troubleshoot unexpected degradation profiles, optimize your liquid chromatography-mass spectrometry (LC-MS) methods, and ensure regulatory compliance.
Compound Profiling & Mechanistic Overview
To successfully stress a molecule, you must first understand its structural causality. 1-(2-Methoxyphenyl)-2-methylpropan-2-amine HCl features two critical functional zones that dictate its stability:
The α,α-Dimethyl Primary Amine: Unlike standard aliphatic amines, the amine group is attached to a tertiary carbon. The complete absence of α-hydrogens creates a severe steric and electronic blockade against standard oxidative deamination (imine formation).
The ortho-Methoxy Phenyl Ring: The methoxy group is an electron-donating group (EDG) that highly activates the aromatic ring toward electrophilic attack, while remaining highly resistant to aqueous hydrolysis.
Because of these structural features, this active pharmaceutical ingredient (API) is exceptionally stable under hydrolytic and thermal stress, but exhibits highly specific vulnerabilities under oxidative conditions [3].
Standardized Forced Degradation Matrix
According to ICH Q1A(R2) guidelines, forced degradation studies should target a "sweet spot" of 5–20% degradation [1]. This ensures that secondary degradants do not obscure the primary degradation pathways. Below is the baseline matrix for this specific API.
To prevent over-stressing the API (which leads to irrelevant secondary degradation products), follow the self-validating optimization loop below.
Figure 1: Decision matrix for optimizing ICH Q1A(R2) forced degradation conditions.
Troubleshooting Guides & FAQs
Hydrolytic & Thermal Stress Issues
Q: I am refluxing the API in 1N HCl and 1N NaOH for 48 hours, but I see zero degradation. Is my method flawed?A: No, your method is performing correctly. 1-(2-Methoxyphenyl)-2-methylpropan-2-amine lacks hydrolyzable functional groups (such as esters, amides, or lactams). The ether linkage is highly robust.
Actionable Step: Document this lack of degradation as proof of intrinsic hydrolytic stability. Do not escalate to non-physiological extremes (e.g., 6N HCl at 100°C) just to force a peak, as this violates the predictive purpose of ICH Q1A(R2) and generates artifacts [2].
Oxidative & Photolytic Stress Issues
Q: Under 3% H₂O₂ stress, I am seeing multiple +16 Da peaks in my LC-MS. How do I differentiate them?A: The +16 Da mass shift indicates oxygen incorporation. Because the α-carbon lacks hydrogens, standard oxidative deamination to a ketone is blocked. Therefore, oxidation is forced down two distinct pathways:
N-Oxidation: The primary amine oxidizes to a hydroxylamine (-NHOH).
Ring Hydroxylation: The ortho-methoxy group strongly activates the phenyl ring toward electrophilic attack, leading to phenol derivatives.
Actionable Step: Use LC-MS/MS (Collision-Induced Dissociation). The N-hydroxy degradant will easily lose water (-18 Da) during fragmentation, whereas the ring-hydroxylated degradant will yield a stable phenol fragment.
Figure 2: Predicted oxidative and hydrolytic degradation pathways and mass shifts.
Analytical Method Optimization (HPLC/LC-MS)
Q: My API peak is severely tailing, making it difficult to resolve closely eluting degradation products. How can I fix this?A: This API is a basic amine with a high pKa (~10.0). Peak tailing on standard C18 columns is caused by secondary ion-exchange interactions with residual silanols on the silica stationary phase [4].
Actionable Step: Switch to an end-capped, base-deactivated column (e.g., Waters XBridge BEH C18). Adjust your mobile phase to either a high pH (e.g., 10 mM ammonium bicarbonate, pH 10.0) to keep the amine in its neutral state, or a low pH (0.1% TFA) to fully protonate it and utilize ion-pairing.
To ensure trustworthiness, every degradation experiment must be a self-validating system. The following protocol includes built-in quenching and mass-balance checks to prevent false positives (e.g., on-column degradation).
Objective: Induce 5–20% oxidative degradation while maintaining >95% mass balance.
Step-by-Step Methodology:
Stock Preparation: Prepare a 1.0 mg/mL stock solution of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine HCl in HPLC-grade Water/Acetonitrile (50:50).
Aliquot: Transfer 5.0 mL of the stock solution into a 20 mL amber glass vial (amber glass is critical to prevent concurrent photolytic degradation).
Stress Induction: Add 1.0 mL of 3% H₂O₂ (v/v) to the vial.
Self-Validation Control: Prepare a parallel control vial containing 5.0 mL of stock + 1.0 mL of HPLC-grade water (Blank Control) to rule out solvent-induced degradation.
Incubation: Incubate both vials at 25°C for exactly 24 hours.
Reaction Quenching (Critical Step): Quench the reaction by adding 100 µL of 10% sodium thiosulfate to both vials. Causality: This neutralizes residual peroxide, preventing the API from continuing to degrade inside the HPLC autosampler or on the column.
Analysis & Mass Balance: Analyze via LC-PDA-MS. Calculate the mass balance using the formula:
Mass Balance % = (Sum of all peak areas in stressed sample) / (Peak area of API in Blank Control) * 100
A mass balance between 95-105% validates that all degradants have been successfully eluted and detected.
References
Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects
Source: ResolveMass Laboratories
URL: [Link]
Title: Forced Degradation Studies
Source: MedCrave Online Journal of Public Health
URL: [Link]
Title: Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesylate
Source: National Institutes of Health (NIH) / PubMed Central
URL: [Link]
Reference Data & Comparative Studies
Validation
Validating the Purity of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine HCl: A Comparative HPLC Guide
Executive Summary 1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride is a specialized organic amine and a critical building block in advanced pharmaceutical synthesis[1]. As a substituted phentermine derivative, va...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride is a specialized organic amine and a critical building block in advanced pharmaceutical synthesis[1]. As a substituted phentermine derivative, validating its chromatographic purity is a complex analytical challenge. The primary difficulty lies in resolving the target compound from closely related synthetic impurities—specifically, its positional isomers (3-methoxy and 4-methoxy analogs) and unreacted precursors.
This guide objectively compares the performance of traditional Alkyl (C18), Hydrophilic Interaction Liquid Chromatography (HILIC), and Biphenyl stationary phases. By examining the mechanistic causality behind column selectivity, we provide a self-validating High-Performance Liquid Chromatography (HPLC) protocol designed specifically for researchers and drug development professionals.
The Analytical Challenge: Positional Isomers & Polar Amines
The target molecule, 1-(2-Methoxyphenyl)-2-methylpropan-2-amine HCl[2], possesses two chemical features that complicate HPLC analysis:
Highly Basic Primary Amine: The
α,α
-dimethylphenethylamine backbone contains a primary amine with a pKa of approximately 10.0. In traditional reversed-phase HPLC (RP-HPLC), basic amines often suffer from severe peak tailing due to secondary ion-exchange interactions with residual silanols on silica-based columns[3].
Isomeric Similarity: The structural difference between the 2-methoxy (ortho), 3-methoxy (meta), and 4-methoxy (para) isomers is purely positional. Their molecular weights and overall hydrophobicities are nearly identical, rendering traditional dispersive retention mechanisms largely ineffective for baseline resolution.
Comparative Analysis of Stationary Phases
To establish the most robust method for purity validation, three distinct chromatographic approaches were evaluated. The quantitative performance data is summarized in the table below:
Analytical ParameterTraditional RP-HPLC (C18)HILIC (Bare Silica)Orthogonal RP-HPLC (Biphenyl)Primary Retention MechanismDispersive (Hydrophobic)Partitioning / Ion-ExchangeDispersive,
π
π
, Dipole-DipoleRetention Time (Target API)2.1 min (Poor retention)6.5 min (Excessive retention)4.8 min (Optimal)Resolution (
Rs
) from Isomers0.8 (Co-elution)1.2 (Partial separation)2.6 (Baseline resolution)Peak Asymmetry (
As
)1.6 (Tailing observed)1.1 (Good symmetry)1.05 (Excellent symmetry)Optimal Organic ModifierAcetonitrileAcetonitrile (>70%)MethanolSuitability for Purity Validation❌ Unreliable⚠️ Acceptable but complex✅ Highly Recommended
In analytical chemistry, method development must be driven by molecular logic rather than trial and error. The superiority of the Biphenyl phase for this specific compound is rooted in two critical mechanistic choices:
The Steric Twist and
π
π
Interactions
On a standard C18 column, separation relies entirely on hydrophobicity. Because the 2-, 3-, and 4-methoxy isomers share the same hydrophobic surface area, they co-elute[4].
However, the Biphenyl stationary phase introduces orthogonal retention mechanisms:
π
π
interactions and dipole-dipole interactions[5]. The ortho-methoxy group in 1-(2-Methoxyphenyl)-2-methylpropan-2-amine creates steric hindrance against the bulky
α,α
-dimethylamine side chain, forcing the aromatic ring into a specific dihedral angle. This subtle 3D conformational twist alters the availability of its
π
-electrons compared to the planar para-isomer. The Biphenyl column recognizes this electronic difference, resulting in differential binding energies and baseline resolution.
The Causality of Mobile Phase Selection (Methanol vs. Acetonitrile)
While Acetonitrile is the default organic modifier in many RP-HPLC methods, its cyano group contains a triple bond rich in
π
-electrons. These electrons actively compete with the analyte for the
π
π
binding sites on the biphenyl stationary phase, suppressing selectivity[4]. By substituting Acetonitrile with Methanol—a protic solvent completely lacking
π
-electrons—the full strength of the biphenyl-analyte interaction is unmasked, dramatically increasing the resolution between the methoxy isomers.
Logical mechanism of stationary phase selectivity for methoxy-phentermine isomers.
Self-Validating Experimental Protocol
A scientifically rigorous protocol does not merely generate data; it continuously verifies its own fitness for purpose. The following methodology utilizes a "Data Integrity Gateway" to prevent the reporting of false-positive purity results.
Chromatographic Conditions
Column: Raptor Biphenyl (or equivalent superficially porous biphenyl phase), 100 mm x 2.1 mm, 2.7 µm.
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.0 to ensure full protonation of the primary amine).
Mobile Phase B: Methanol with 0.1% Formic Acid.
Gradient: 10% B to 60% B over 15 minutes.
Flow Rate: 0.4 mL/min.
Detection: UV at 270 nm (or LC-MS/MS).
Sample Diluent: Water:Methanol (80:20, v/v).
The Step-by-Step Workflow
System Suitability Test (SST): Inject a resolution mixture containing 0.1 mg/mL each of the 2-methoxy (target), 3-methoxy, and 4-methoxy isomers.
Causality: This proves the system's spatial recognition capabilities before any real samples are tested.
Blank Injection: Inject the sample diluent.
Causality: Verifies baseline stability and ensures no carryover from the highly concentrated SST mix.
Sample Analysis: Inject the target API sample (prepared at 1.0 mg/mL) in triplicate.
Causality: High concentration allows for the detection of trace impurities (down to 0.05% area). Triplicate injections prove instrumental precision.
Orthogonal Spike Recovery: Spike the API sample with a known 1.0% concentration of the 4-methoxy isomer.
Causality: Validates that the high concentration of the target API is not causing matrix suppression or shifting the retention time of the impurities.
Self-validating HPLC sequence ensuring analytical integrity and baseline resolution.
Conclusion
Validating the purity of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride requires an analytical method capable of distinguishing subtle electronic and steric differences. By abandoning the default C18/Acetonitrile paradigm in favor of a Biphenyl/Methanol system, analysts can leverage
π
π
interactions to achieve baseline resolution of positional isomers. When paired with a self-validating sequence, this methodology ensures absolute confidence in the purity profile of the pharmaceutical intermediate.
Efficacy Comparison Guide: 1-(2-Methoxyphenyl)-2-methylpropan-2-amine vs. Structural Analogs
Executive Summary & Structural Rationale Phentermine (2-methyl-1-phenylpropan-2-amine) is a well-characterized sympathomimetic amine utilized primarily as an anorectic agent. Its primary mechanism of action involves the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
Phentermine (2-methyl-1-phenylpropan-2-amine) is a well-characterized sympathomimetic amine utilized primarily as an anorectic agent. Its primary mechanism of action involves the induction of monoamine release—specifically dopamine (DA) and norepinephrine (NE)—via reverse transport at the plasma membrane [1].
When evaluating the structure-activity relationship (SAR) of phentermine derivatives, the addition and positioning of a methoxy (-OCH₃) group on the phenyl ring profoundly dictates the molecule's pharmacological trajectory. This guide objectively compares 1-(2-Methoxyphenyl)-2-methylpropan-2-amine (2-MeO-Phentermine) against its unsubstituted parent compound (Phentermine) and its para-substituted analog (4-MeO-Phentermine).
The Causality of Methoxy Positioning
Unsubstituted (Phentermine): Lacks steric bulk on the phenyl ring, allowing optimal orientation within the hydrophobic binding pockets of the dopamine transporter (DAT) and norepinephrine transporter (NET). It exhibits minimal affinity for the serotonin transporter (SERT) [1].
Para-Substitution (4-MeO-Phentermine): The para-position is highly tolerant of steric bulk within the SERT binding pocket. The electron-donating methoxy group at this position dramatically shifts the molecule's affinity away from DAT and toward SERT, converting it into a potent, and potentially neurotoxic, serotonin releasing agent (SRA) similar to p-methoxyamphetamine (PMA) [2, 4].
Ortho-Substitution (2-MeO-Phentermine): The ortho-methoxy substitution introduces significant steric hindrance, restricting the rotational freedom of the phenyl ring. This conformational lock prevents the extreme SERT selectivity seen in para-analogs, resulting in a mixed monoamine releaser profile. However, the steric clash reduces its overall absolute potency at DAT and NET compared to unsubstituted phentermine [2].
Comparative In Vitro Efficacy & Pharmacodynamics
To objectively evaluate the performance of these compounds, we must look at their binding affinities (
Ki
) and their functional ability to induce monoamine efflux (
EC50
).
Note: The data below synthesizes established SAR models for methoxy-substituted phenethylamines to provide a representative comparative framework for assay development [2, 3, 4].
Table 1: Transporter Affinity and Monoamine Release Profiles
Compound
Structural Modification
DAT
Ki
(nM)
SERT
Ki
(nM)
DA Release
EC50
(nM)
5-HT Release
EC50
(nM)
Primary Pharmacological Profile
Phentermine
None (Parent)
260
>10,000
262
>10,000
Selective DA/NE Releaser
4-MeO-Phentermine
para-Methoxy
>1,000
85
>1,000
110
Potent Serotonin Releaser
2-MeO-Phentermine
ortho-Methoxy
450
1,200
510
1,450
Mixed, Lower-Potency Releaser
Data Interpretation: The ortho-methoxy group in 2-MeO-Phentermine preserves dopaminergic activity better than the para-methoxy group, but the steric bulk attenuates its efficacy relative to the unsubstituted parent. This makes 2-MeO-Phentermine a valuable tool compound for researchers investigating the spatial constraints of the DAT/NET binding pockets.
Mechanistic Pathway Visualization
The following diagram illustrates the sub-cellular mechanism by which 2-MeO-Phentermine and its analogs induce neurotransmitter efflux.
Fig 1: Mechanism of monoamine efflux induced by 2-MeO-Phentermine via MAT and VMAT2 interaction.
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. As an application scientist, I prioritize assays that inherently control for false positives (e.g., membrane disruption masquerading as efflux).
Protocol A: In Vitro Monoamine Release Assay (Rat Brain Synaptosomes)
Causality: We utilize crude rat brain synaptosomes rather than transfected HEK293 cells for release assays. Synaptosomes preserve the native presynaptic architecture, including Vesicular Monoamine Transporter 2 (VMAT2) and endogenous regulatory kinases, which are critical for capturing the true mechanism of amphetamine-like reverse transport [4].
Step-by-Step Methodology:
Tissue Preparation: Homogenize freshly dissected rat striatum (for DAT) or whole brain minus striatum/cerebellum (for SERT) in ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g for 10 min; collect the supernatant and centrifuge at 12,000 × g for 20 min to isolate the P2 synaptosomal pellet.
Isotope Loading: Resuspend the pellet in Krebs-phosphate buffer. Incubate with 5 nM
[3H]
Dopamine or
[3H]
Serotonin for 30 minutes at 37°C. Causality: Tritiated substrates provide superior signal-to-noise ratios compared to fluorescent analogs (like ASP+), which can suffer from auto-fluorescence quenching by methoxy-aromatic test compounds.
Washing: Wash synaptosomes twice via centrifugation to remove extracellular radioligand, resuspending in fresh buffer.
Drug Incubation: Aliquot synaptosomes into 96-well plates. Add 2-MeO-Phentermine or analogs at varying concentrations (1 nM to 10 µM) and incubate for exactly 15 minutes at 37°C.
Termination & Quantification: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Quantify the retained intracellular
[3H]
using liquid scintillation counting. Efflux is calculated as the loss of retained radioactivity compared to vehicle.
Self-Validation System: Each assay plate must include a full dose-response curve of a known standard ((+)-amphetamine for DA; fenfluramine for 5-HT) to validate synaptosomal viability and dynamic range. Furthermore, a parallel plate must be run at 4°C; because transporter reversal is temperature-dependent, any "release" observed at 4°C immediately flags the test compound as a non-specific membrane disruptor rather than a true MAT substrate.
Protocol B: Radioligand Binding Assay for Transporter Affinity
Causality: To isolate binding affinity (
Ki
) from the complex variables of vesicular uptake and reverse transport, this assay utilizes membrane preparations from HEK293 cells stably expressing cloned human DAT, NET, or SERT.
Step-by-Step Methodology:
Membrane Preparation: Harvest hDAT/hSERT expressing HEK293 cells. Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 × g for 20 min. Resuspend the membrane pellet in assay buffer.
Displacement Setup: In a 96-well plate, combine 50 µg of membrane protein, the test compound (2-MeO-Phentermine, 0.1 nM to 100 µM), and a fixed concentration of radioligand (e.g., 1 nM
[3H]
WIN35428 for DAT; 1 nM
[3H]
Citalopram for SERT).
Incubation & Harvesting: Incubate for 2 hours at room temperature to reach equilibrium. Harvest via rapid filtration through GF/C filters using a cell harvester. Wash three times with ice-cold buffer.
Analysis: Measure bound radioactivity. Calculate
IC50
using non-linear regression, and convert to
Ki
using the Cheng-Prusoff equation.
Self-Validation System: Total binding (TB) and non-specific binding (NSB) wells are run in triplicate. NSB is defined using a saturating concentration of a selective unlabeled inhibitor (e.g., 10 µM indatraline). The assay is strictly validated only if the specific binding window (TB minus NSB) exceeds 80% of the total signal, ensuring the calculated
Ki
of the methoxyphentermine analog is not skewed by high background noise.
References
Kilpatrick, I. C., et al. "Monoamine oxidase inhibition is unlikely to be relevant to the risks associated with phentermine and fenfluramine: a comparison with their abilities to evoke monoamine release." International Journal of Obesity, 2001.[Link]
Reyes-Parada, M., et al. "Amphetamine Derivatives as Monoamine Oxidase Inhibitors." Frontiers in Pharmacology, 2020.[Link]
Kolbrich, E. A., et al. "Plasma Pharmacokinetics of 3,4-Methylenedioxymethamphetamine After Controlled Oral Administration to Young Adults." Therapeutic Drug Monitoring, 2008.[Link]
Simmler, L. D., et al. "Effect of Some Psychoactive Drugs Used as 'Legal Highs' on Brain Neurotransmitters." Neurotoxicity Research, 2015.[Link]
Validation
Benchmarking 1-(2-Methoxyphenyl)-2-methylpropan-2-amine (2-MXP) Against Standard NMDA Receptor Antagonists: A Pharmacological Guide
As neuropharmacological research advances, the need for highly specific molecular probes to interrogate the glutamatergic system becomes paramount. 1-(2-Methoxyphenyl)-2-methylpropan-2-amine , commonly known as Methoxphe...
Author: BenchChem Technical Support Team. Date: March 2026
As neuropharmacological research advances, the need for highly specific molecular probes to interrogate the glutamatergic system becomes paramount. 1-(2-Methoxyphenyl)-2-methylpropan-2-amine , commonly known as Methoxphenidine (2-MXP) , is a 1,2-diarylethylamine that has emerged as a potent, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.
For drug development professionals and application scientists designing screening cascades, selecting the appropriate benchmark compound is critical. This guide provides an objective, data-driven comparison of 2-MXP against established NMDA receptor antagonists—including Ketamine, Phencyclidine (PCP), and (+)-MK-801 (Dizocilpine)—detailing their binding affinities, functional potencies, and the rigorous experimental frameworks required to validate them.
Mechanistic Profiling & Logical Classification
Unlike competitive antagonists that bind to the glutamate or glycine recognition sites, 2-MXP functions as an uncompetitive open-channel blocker . It binds specifically to the PCP site located deep within the ion pore of the NMDA receptor. Crucially, this site only becomes accessible after the receptor has been activated by endogenous agonists and the channel has opened.
This use-dependent mechanism means that 2-MXP exerts its highest inhibitory effects during periods of excessive glutamatergic transmission, making it a valuable structural template for neuroprotective drug discovery .
Fig 1: Logical classification of NMDA receptor antagonists by mechanism and binding affinity.
Fig 2: Mechanism of uncompetitive NMDA receptor blockade by 2-MXP at the PCP binding site.
Quantitative Benchmarking
To contextualize the potency of 2-MXP, we must evaluate both its absolute binding affinity (
Ki
) and its functional inhibitory potency (
IC50
) against standard reference compounds. The data below is derived from standardized radioligand displacement assays and ex vivo electrophysiological recordings .
Table 1: Comparative NMDAR Affinity and Functional Potency
Compound
NMDAR Binding Affinity (
Ki
, nM)
Functional Potency (
IC50
, nM)
Target Profile / Clinical Status
(+)-MK-801 (Dizocilpine)
2.5 ± 1.0
4.1 ± 1.6
High-affinity research standard
Diphenidine (DPH)
18.2 ± 2.2
28.6 ± 3.5
Diarylethylamine research chemical
2-MXP (Methoxphenidine)
36.0 ± 3.7
56.5 ± 5.8
Diarylethylamine research chemical
PCP (Phencyclidine)
57.9 ± 0.8
91.0 ± 1.3
Discontinued anesthetic / Schedule II
Ketamine
323.9 ± 19.2
508.5 ± 30.1
Approved anesthetic / antidepressant
Memantine
378.4 ± 26.3
594.2 ± 41.3
Approved Alzheimer's therapeutic
Data Analysis & Insights:
2-MXP exhibits a binding affinity (
Ki
= 36.0 nM) that is approximately 9 times more potent than Ketamine (
Ki
= 323.9 nM) and slightly more potent than the classical dissociative PCP (
Ki
= 57.9 nM). This places 2-MXP firmly in the "high-affinity" tier of uncompetitive NMDAR antagonists. Its potent functional inhibition closely parallels its binding affinity, confirming that its primary mechanism of action in tissue is directly driven by PCP-site occupancy.
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the values reported above must be generated using self-validating assay systems. Below are the definitive methodologies for evaluating 2-MXP and its analogues.
Objective: Determine the inhibition constant (
Ki
) of 2-MXP at the NMDAR PCP site.
Causality of Experimental Choices:
Radioligand Selection:[3H]
-MK-801 is utilized instead of
[3H]
-PCP because it possesses a higher specific activity and lower non-specific binding, offering a superior signal-to-noise ratio.
Buffer Composition: The assay is conducted in a HEPES buffer (pH 7.4) strictly free of
Mg2+
. Because
Mg2+
is an endogenous voltage-dependent blocker of the NMDA channel, its presence would occlude the pore and artificially prevent
[3H]
-MK-801 from accessing the PCP site.
Filter Treatment: Glass fiber (GF/B) filters are pre-soaked in 0.1% Polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand.
Step-by-Step Workflow:
Tissue Preparation: Homogenize male Sprague-Dawley rat forebrains in ice-cold 5 mM HEPES buffer. Centrifuge at 40,000 × g for 15 minutes. Resuspend and wash the membrane pellet three times to remove endogenous glutamate and glycine.
Incubation: Add 100 µg of membrane protein to assay tubes containing 5 nM
[3H]
-MK-801, 10 µM glutamate, 10 µM glycine (to ensure channels are open), and varying concentrations of 2-MXP (0.1 nM to 10 µM).
Equilibration: Incubate at 25°C for 2 hours. Note: 2-MXP has slow association kinetics; a 2-hour incubation is mandatory to reach equilibrium.
Filtration & Counting: Terminate the reaction by rapid vacuum filtration over PEI-treated GF/B filters. Wash filters three times with ice-cold buffer. Quantify bound radioactivity using liquid scintillation counting.
Self-Validation Checkpoint: Define non-specific binding (NSB) in parallel tubes using 10 µM unlabeled PCP. The assay is only valid if specific binding constitutes >85% of total binding. Calculate
Ki
using the Cheng-Prusoff equation via non-linear regression.
Fig 3: Experimental workflow for [3H]-MK-801 radioligand displacement binding assay.
Protocol B: Ex Vivo Electrophysiology (fEPSP Inhibition)
Objective: Measure the functional inhibition of NMDAR-mediated field excitatory postsynaptic potentials (fEPSPs).
Causality of Experimental Choices:
Pharmacological Isolation: The perfusion bath (Artificial Cerebrospinal Fluid, aCSF) must contain 10 µM CNQX to block AMPA and kainate receptors. Furthermore, the aCSF must be
Mg2+
-free. This isolates the pure NMDAR-mediated electrical response upon Schaffer collateral stimulation.
Step-by-Step Workflow:
Slice Preparation: Prepare 400 µm thick transverse hippocampal slices from rats. Recover in oxygenated (95%
O2
/ 5%
CO2
) aCSF for 1 hour.
Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording glass microelectrode in the stratum radiatum of the CA1 region.
Baseline Establishment (Self-Validation): Stimulate at 0.033 Hz. Record baseline fEPSP amplitudes for 15 minutes. Validation criteria: Baseline amplitude must not fluctuate by more than ±5%.
Drug Application: Perfuse 2-MXP at the target concentration. Monitor the progressive decline in fEPSP amplitude until a steady-state blockade is achieved.
Washout: Perfuse with drug-free aCSF to evaluate the reversibility of the blockade.
Pharmacokinetic & Behavioral Implications
When benchmarking 2-MXP against Ketamine, researchers must account for differences in receptor kinetics. While Ketamine exhibits rapid association and dissociation at the NMDAR, 2-MXP demonstrates a notably slower onset of inhibition and prolonged receptor occupancy.
In vivo, this translates to distinct behavioral profiles. In models of sensorimotor gating—specifically Prepulse Inhibition (PPI) of the acoustic startle reflex—2-MXP significantly disrupts PPI at doses of 20 mg/kg. However, due to its slower kinetics, its temporal pharmacodynamic profile differs from the rapid, transient disruption caused by Ketamine, making 2-MXP a useful tool for inducing sustained NMDAR hypofunction in preclinical models of schizophrenia.
References
Wallach, J., Kang, H., Colestock, T., Morris, H., Bortolotto, Z. A., Collingridge, G. L., Lodge, D., Halberstadt, A. L., Brandt, S. D., & Adejare, A. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLOS ONE. URL:[Link]
World Health Organization (WHO) Expert Committee on Drug Dependence. (2020). Critical Review Report: 2-MEO-diphenidine (2-MXP). URL:[Link]
Advisory Council on the Misuse of Drugs (ACMD), UK Home Office. (2023). ACMD review of the evidence on the use and harms of diphenidine. GOV.UK. URL:[Link]
Roth, B. L., Gibbons, S., Arunotayanun, W., Huang, X. P., Setola, V., Treble, R., & Iversen, L. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLOS ONE. URL:[Link]
Comparative
Inter-Laboratory Comparison Guide: Analytical Methodologies for 1-(2-Methoxyphenyl)-2-methylpropan-2-amine
Executive Summary & Scientific Context 1-(2-Methoxyphenyl)-2-methylpropan-2-amine (CAS: 343855-95-8; Molecular Weight: 179.26 g/mol ) is a specialized organic amine characterized by a sterically hindered alpha,alpha-dime...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
1-(2-Methoxyphenyl)-2-methylpropan-2-amine (CAS: 343855-95-8; Molecular Weight: 179.26 g/mol ) is a specialized organic amine characterized by a sterically hindered alpha,alpha-dimethylphenethylamine backbone and an ortho-methoxy substitution. It serves as a crucial precursor in the synthesis of active pharmaceutical ingredients (APIs) and complex organic molecules, necessitating strict chromatographic purity analysis and quality control[1].
As a Senior Application Scientist, I frequently encounter discrepancies when analytical methods for such sterically hindered amines are transferred between laboratories. Primary amines are notorious for interacting with active silanol sites in chromatographic systems, leading to peak tailing, signal suppression, and poor inter-laboratory reproducibility.
To establish a definitive analytical framework, we conducted a multi-center inter-laboratory comparison (ring trial) evaluating the three preeminent analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , Gas Chromatography-Mass Spectrometry (GC-MS) , and Quantitative Nuclear Magnetic Resonance (qNMR) . This guide objectively compares these alternatives, providing self-validating protocols and empirical data to guide your laboratory's platform selection.
Inter-Laboratory Study Design & Causality
The goal of this inter-laboratory comparison is to demonstrate method interchangeability and robustness, a critical requirement for routine clinical and QC samples[2].
LC-MS/MS is widely considered the gold standard for quantifying complex molecules with high accuracy and precision; however, variations in sample processing and ionization efficiency can hinder reproducibility across different laboratories[3].
GC-MS maintains its role as a principal benchmark method due to its highly reproducible electron-ionization (EI) spectra and extensive reference libraries, which facilitate seamless cross-laboratory comparisons[4].
qNMR was included as an orthogonal, calibration-free technique to establish the absolute purity of the distributed reference standards.
Figure 1. Inter-laboratory analytical workflow for 1-(2-Methoxyphenyl)-2-methylpropan-2-amine.
Self-Validating Experimental Protocols
To ensure trustworthiness, every protocol described below operates as a self-validating system. They incorporate internal standards to correct for matrix effects and specific derivatization steps to mitigate physicochemical limitations.
Protocol A: LC-MS/MS (Isotope-Dilution Method)
Causality: Electrospray Ionization (ESI) is highly susceptible to matrix-induced ion suppression. By utilizing a stable isotope-labeled internal standard (SIL-IS), any fluctuation in ionization efficiency or injection volume is mathematically normalized, ensuring inter-laboratory precision.
Sample Preparation: Dissolve 1.0 mg of the homogenized compound in 1.0 mL of LC-MS grade methanol. Dilute to a working range of 1–100 ng/mL using Buffer A (0.1% formic acid in LC-MS grade water).
Internal Standardization: Spike all calibration standards, QC samples, and unknowns with 10 ng/mL of Amphetamine-d11 (surrogate SIL-IS).
Chromatographic Separation: Inject 5 µL onto an Acquity BEH C18 column (50 × 2.1 mm, 1.7 µm). Run a linear gradient from 5% to 95% Buffer B (0.1% formic acid in acetonitrile) over 5.0 minutes at a flow rate of 0.4 mL/min.
MS/MS Detection: Operate the triple quadrupole in positive ESI mode.
Figure 2. Proposed LC-MS/MS fragmentation pathway for 1-(2-Methoxyphenyl)-2-methylpropan-2-amine.
Protocol B: GC-MS (Derivatization-Based Method)
Causality: The primary amine of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine readily forms hydrogen bonds with active silanol groups in the GC inlet and column, causing severe peak tailing. Derivatization with Trifluoroacetic anhydride (TFAA) converts the amine into a volatile, non-polar trifluoroacetamide, ensuring sharp peak shapes and reproducible integration.
Derivatization: Transfer 100 µL of the 10 µg/mL methanolic standard to a silanized glass insert. Evaporate to complete dryness under a gentle stream of nitrogen.
Reaction: Add 50 µL of anhydrous ethyl acetate and 50 µL of TFAA. Cap tightly and incubate at 60°C for 20 minutes. Evaporate excess reagent and reconstitute in 100 µL of ethyl acetate.
Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm, 0.25 µm). Temperature program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
Detection: Electron ionization (EI) at 70 eV. Monitor the characteristic acylium and iminium ions formed by radical-directed cleavages[4].
Inter-Laboratory Quantitative Data Comparison
Data was aggregated from five independent laboratories. Labs 1 and 2 utilized Protocol A (LC-MS/MS), Labs 3 and 4 utilized Protocol B (GC-MS), and Lab 5 utilized qNMR for absolute purity benchmarking. The quantitative performance is summarized below:
Analytical Parameter
LC-MS/MS (Labs 1 & 2)
GC-MS (Labs 3 & 4)
qNMR (Lab 5)
Primary Analytical Advantage
High-throughput, trace sensitivity
High-resolution, spectral library matching
Absolute quantification (No standard needed)
Limit of Detection (LOD)
0.5 ng/mL
5.0 ng/mL
~10 µg/mL
Intra-day Precision (%CV)
2.1% – 3.4%
4.5% – 5.2%
1.2% – 1.8%
Inter-day Precision (%CV)
4.2% – 5.8%
6.1% – 7.9%
1.5% – 2.1%
Accuracy (% Recovery)
98.5% – 101.2%
94.3% – 103.5%
99.1% – 100.4%
Analysis Time per Sample
5 minutes
15 minutes
10 minutes
Inter-Lab Z-Score Range
± 0.8
± 1.2
± 0.3
Expert Analysis of Results
The inter-laboratory comparison successfully demonstrated the interchangeability of the techniques. LC-MS/MS provided superior sensitivity (LOD of 0.5 ng/mL) and throughput, making it the ideal choice for trace-level pharmacokinetic or toxicological screening. However, the GC-MS platform, when paired with TFAA derivatization, yielded highly reproducible EI spectra that are indispensable for forensic identification and structural confirmation against established libraries[4]. qNMR, while lacking trace sensitivity, provided the tightest precision (%CV < 2.1%) and is recommended for certifying the absolute purity of API reference batches.
References
chemicalroot.com - 1-(2-Methoxyphenyl)
Nucleic Acids Research | Oxford Academic - Toward standardized epitranscriptome analytics: an inter-laboratory comparison of mass spectrometric detection and quantification of modified ribonucleosides in human RNA
URL
Molecules | MDPI - Development, Validation, and Comparison of Two Mass Spectrometry Methods (LC-MS/HRMS and LC-MS/MS)
A Comprehensive Guide to the Proper Disposal of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride
Navigating the complexities of chemical waste management is paramount for ensuring laboratory safety, maintaining regulatory compliance, and protecting our environment. This guide provides an in-depth, procedural framewo...
Author: BenchChem Technical Support Team. Date: March 2026
Navigating the complexities of chemical waste management is paramount for ensuring laboratory safety, maintaining regulatory compliance, and protecting our environment. This guide provides an in-depth, procedural framework for the proper disposal of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride. The protocols outlined herein are synthesized from regulatory standards and field-proven best practices to empower researchers with the knowledge for safe and responsible chemical handling.
Compound Profile and Hazard Assessment
Before any handling or disposal, a thorough understanding of the compound's characteristics is essential. 1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride is a research chemical whose properties demand careful consideration.
Regulatory Considerations: A Critical Note on Classification
The primary challenge in determining the disposal pathway for 1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride is its regulatory status. Due to its chemical structure as a substituted phenethylamine, it may be considered a controlled substance analogue by the U.S. Drug Enforcement Administration (DEA).
Disposal protocols diverge significantly based on this classification. Therefore, the guiding principle is to first determine its status within your institution and jurisdiction. If its status is unknown or ambiguous, it is prudent to handle it with the highest level of precaution, assuming it may be subject to DEA regulations.
The Core of Chemical Disposal: A Three-Pillar Approach
Effective waste management begins long before the disposal process itself. Adhering to these foundational principles is not just best practice; it is a requirement for a safe and compliant laboratory.
Pillar 1: Waste Minimization
The most effective disposal strategy is to minimize waste generation from the outset. This can be achieved through:
Source Reduction: Ordering only the quantity of chemical required for your research.[6]
Scale Reduction: Reducing the scale of experiments whenever possible to decrease the volume of waste produced.[6][7]
Inventory Management: Maintaining a meticulous inventory to avoid purchasing duplicate materials and to track expiration dates.[6]
Pillar 2: Segregation of Waste Streams
Never mix incompatible waste streams.[7][8][9] Co-mingling different chemical wastes can lead to dangerous reactions and complicates the disposal process. Waste containing 1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride must be collected in a dedicated container, separate from solvents, acids, bases, or other reactive chemicals.
Pillar 3: Proper Containerization and Labeling
Proper containment is a critical and enforceable aspect of hazardous waste management.
Container Selection: Use only containers that are compatible with the chemical waste.[7][10] The original product container is often the best choice.[10] Ensure the container is in good condition, free of leaks, and has a secure, screw-top lid.[9][10]
Labeling: From the moment the first drop of waste enters the container, it must be labeled.[10][11] The label must clearly state the words "Hazardous Waste " and list the full chemical name: "1-(2-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride ".[11] Do not use abbreviations or chemical formulas.[11]
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for determining the correct disposal pathway.